1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPQUENOGZXOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059807 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321-37-9 | |
| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
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| Record name | 321-37-9 | |
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| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
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| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro- | |
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| Record name | 1-(4-Chlorophenyl)-2,2,2-trifluoro-ethanone | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, a key building block in medicinal chemistry and materials science.[1] The information is curated for professionals engaged in research and development who require precise data and procedural insights.
Core Physical and Chemical Properties
This compound, also known as 4'-Chloro-2,2,2-trifluoroacetophenone, is an organic compound with the chemical formula C₈H₄ClF₃O.[1][2][3] Its structure incorporates a para-substituted chlorophenyl ring attached to a trifluoroacetyl group. The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| CAS Number | 321-37-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₄ClF₃O | [1][2][3] |
| Molecular Weight | 208.56 g/mol | [1][2][4] |
| Melting Point | -12 °C (literature) | [6] |
| Boiling Point | 199 °C / 10 mmHg (literature) | [6] |
| Flash Point | 45 °C (literature) | [6] |
| Calculated LogP | 3.085 | [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols
The determination of physical properties and the synthesis of compounds like this compound involve standardized laboratory procedures. While specific experimental documentation for this exact compound is not publicly detailed, the following sections describe generalized protocols derived from the synthesis of analogous structures and standard organic chemistry practices.[7][8]
1. Synthesis and Purification Protocol
The synthesis of aryl trifluoromethyl ketones often involves the reaction of an organometallic reagent with a trifluoroacetylating agent, followed by purification.
-
Reaction Setup: A solution of a suitable starting material, such as a Grignard reagent derived from 1-bromo-4-chlorobenzene, is prepared in an aprotic organic solvent like tetrahydrofuran (THF) within a flame-dried, four-necked, round-bottomed flask under an inert nitrogen atmosphere.[7][9]
-
Reagent Addition: The reaction vessel is cooled, typically to 0 °C or lower, using an ice-water or dry ice-acetone bath. A trifluoroacetylating agent, such as methyl 2,2,2-trifluoroacetate, is then added dropwise to the stirred solution, maintaining the low temperature.[7]
-
Reaction & Quenching: The mixture is stirred for a specified duration, allowing the reaction to proceed to completion. Upon completion, the reaction is carefully quenched by the slow, dropwise addition of an acidic solution, such as 2.0 M HCl, while maintaining cooling.[7][8]
-
Workup & Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is typically extracted one or more times with an organic solvent like ethyl acetate to recover any dissolved product.[8] The organic layers are then combined.
-
Washing and Drying: The combined organic phase is washed sequentially with water and brine to remove residual acid and inorganic salts. The washed organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]
-
Purification: After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified. Given the compound's boiling point, purification is often achieved through vacuum distillation.[8] Alternatively, silica gel chromatography can be employed for higher purity.[7]
2. Melting Point Determination
The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the purified compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled, slow rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
3. Boiling Point Determination
The boiling point at reduced pressure (e.g., 10 mmHg) is determined using a vacuum distillation apparatus. The purified liquid is heated in a distillation flask under the target pressure. The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of a target compound like this compound.
Caption: General workflow for chemical synthesis and purification.
References
- 1. Buy this compound (EVT-320684) | 321-37-9 [evitachem.com]
- 2. chemscene.com [chemscene.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound - CAS:321-37-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. echemi.com [echemi.com]
- 7. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 8. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 4'-Chloro-2,2,2-trifluoroacetophenone: A Key Building Block in Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4'-Chloro-2,2,2-trifluoroacetophenone, a versatile chemical intermediate with significant applications in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, particularly the presence of a trifluoromethyl group and a chlorinated phenyl ring, impart desirable properties to target molecules, including enhanced metabolic stability and bioactivity.
Chemical Structure and Identification
4'-Chloro-2,2,2-trifluoroacetophenone is an aromatic ketone. The structure consists of a phenyl ring substituted with a chlorine atom at the para-position (position 4) and an acetyl group at position 1. The acetyl group is further substituted with three fluorine atoms at the alpha-carbon.
| Identifier | Value |
| IUPAC Name | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one |
| CAS Number | 321-37-9[1][2] |
| Molecular Formula | C₈H₄ClF₃O[1][2] |
| SMILES String | FC(F)(F)C(=O)c1ccc(Cl)cc1 |
| InChI Key | DYPQUENOGZXOGE-UHFFFAOYSA-N |
| Synonyms | 4-Chloro-α,α,α-trifluoroacetophenone, p-Chloro-α,α,α-trifluoroacetophenone |
Physicochemical Properties
The physicochemical properties of 4'-Chloro-2,2,2-trifluoroacetophenone are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Weight | 208.56 g/mol [1][2] |
| Appearance | White to almost white powder or lump[1] |
| Melting Point | 24-26 °C[3] |
| Boiling Point | 180-183 °C[3] |
| Density | 1.398 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.489 |
| Solubility | Sparingly soluble in water[1] |
| Flash Point | 78 °C (172.4 °F) - closed cup |
Synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone
A common method for the synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone involves the reaction of a Grignard or organolithium reagent derived from a halogenated benzene with a trifluoroacetylating agent. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Organolithium Reagent
This protocol describes the synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone from p-bromochlorobenzene and ethyl trifluoroacetate.
Materials:
-
p-Bromochlorobenzene
-
n-Butyllithium (n-BuLi) in hexane
-
Ethyl trifluoroacetate
-
Dry tetrahydrofuran (THF)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve 20 g of p-bromochlorobenzene in 200 ml of dry THF in a reaction vessel.
-
Cool the solution to -60°C.
-
Slowly add 110 ml of n-butyllithium/hexane solution (0.95M) to the reaction mixture.
-
Stir the reaction solution at -60°C for 1 hour, then warm to -20°C and stir for an additional 30 minutes.
-
Cool the reaction solution back to -60°C.
-
Add a solution of 17.8 g of ethyl trifluoroacetate in 20 ml of dry THF to the reaction mixture.
-
Stir the reaction at -60°C for 1 hour.
-
Quench the reaction by pouring the solution into a mixture of dilute HCl and ice water.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation under reduced pressure to obtain the desired product.
Applications in Drug Development and Agrochemicals
4'-Chloro-2,2,2-trifluoroacetophenone serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][4] The trifluoromethyl group often enhances properties such as metabolic stability, lipophilicity, and binding affinity of the final compound.[4]
-
Pharmaceuticals: It is a building block for the synthesis of anti-inflammatory and analgesic drugs.[4]
-
Agrochemicals: This compound is utilized in the production of herbicides and pesticides.[4]
Role in Signaling Pathways: A Precursor to Chalcone-Based Nrf2 Activators
While 4'-Chloro-2,2,2-trifluoroacetophenone itself is not directly reported to modulate specific signaling pathways, it is a key precursor for the synthesis of chalcone derivatives. Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7]
The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophilic compounds, such as chalcones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[5]
The synthesis of chalcones often involves the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde. 4'-Chloro-2,2,2-trifluoroacetophenone can be utilized as the acetophenone component in such reactions to generate novel chalcone derivatives with potential Nrf2-activating properties. The presence of the chloro and trifluoromethyl groups can significantly influence the biological activity of the resulting chalcones.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS Number: 321-37-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 4'-chloro-2,2,2-trifluoroacetophenone, is an aromatic ketone distinguished by the presence of a trifluoromethyl group.[1] This structural feature imparts unique chemical and physical properties, making it a valuable building block and intermediate in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the trifluoromethyl group enhances the compound's reactivity and metabolic stability, characteristics highly sought after in drug design.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its emerging role in medicinal chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 321-37-9 | [3][4][5] |
| Molecular Formula | C₈H₄ClF₃O | [2][3][5] |
| Molecular Weight | 208.56 g/mol | [2][3][5] |
| Appearance | White to almost white solid or powder to lump | [1][5] |
| Melting Point | 24-26 °C (lit.) | [5] |
| Boiling Point | 180-183 °C (lit.) | [5] |
| Density | 1.398 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.489 (lit.) | [5] |
| Flash Point | 78 °C (172.4 °F) - closed cup | [5] |
| SMILES | FC(F)(F)C(=O)c1ccc(Cl)cc1 | [3][5] |
| InChI | 1S/C8H4ClF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11,12)/h1-4H | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry reactions. The two primary methods are Friedel-Crafts acylation and the Grignard reaction.
Friedel-Crafts Acylation
This method involves the reaction of chlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (a stoichiometric amount or more) is suspended in an inert solvent such as dichloromethane or dichloroethane within the reaction flask. The suspension is cooled in an ice bath.
-
Addition of Acylating Agent: Trifluoroacetic anhydride or trifluoroacetyl chloride is added dropwise to the stirred suspension via the dropping funnel.
-
Addition of Chlorobenzene: Chlorobenzene is then added dropwise to the reaction mixture, maintaining a low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water, followed by the addition of concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Grignard Reaction
This approach utilizes a Grignard reagent prepared from a 4-chlorophenyl halide. This organometallic compound then reacts with a trifluoroacetic acid derivative to yield the desired ketone.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-chlorobromobenzene or 4-chloroiodobenzene in the same anhydrous solvent is added dropwise. The initiation of the reaction is often indicated by a gentle reflux and a change in the appearance of the magnesium.
-
Reaction with Trifluoroacetylating Agent: Once the Grignard reagent has formed, the reaction mixture is cooled in an ice-salt bath. A solution of a trifluoroacetic acid derivative, such as ethyl trifluoroacetate or N,O-dimethyltrifluoroacetamide, in anhydrous ether or THF is added dropwise.
-
Reaction Progression: The mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried and concentrated. The crude product is purified by vacuum distillation or column chromatography.
Caption: Grignard reaction pathway for the synthesis of the target compound.
Biological Activity and Applications in Drug Development
While direct and extensive studies on the biological activity of this compound are limited in publicly available literature, its structural motifs and those of its derivatives are of significant interest in medicinal chemistry.
The trifluoromethyl ketone moiety is a known pharmacophore that can act as an inhibitor of various enzymes, particularly serine and cysteine proteases. The strong electrophilic character of the ketone's carbonyl carbon, enhanced by the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues of these enzymes, leading to the formation of a stable hemiacetal or hemiketal adduct and subsequent enzyme inhibition.
Derivatives of this compound are utilized as key intermediates in the synthesis of a range of biologically active molecules, including:
-
Pesticides: This compound is a precursor in the manufacturing of certain isoxazoline-substituted benzamide pesticides.[6]
-
Potential Anticancer Agents: The 4-chlorophenyl group is a common substituent in various compounds investigated for their anticancer properties. The incorporation of fluorine atoms often enhances the metabolic stability and cell permeability of drug candidates. While direct evidence for the core compound is lacking, related structures have been explored for their cytotoxic effects against various cancer cell lines.
Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound and its close analogs.
Caption: Potential applications of the title compound in various fields.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification:
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
-
Signal Word: Warning[5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[5] A dust mask (type N95 or equivalent) should be used if handling the solid form.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Use in a well-ventilated area, preferably in a chemical fume hood.[7] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][7]
Conclusion
This compound is a versatile chemical intermediate with significant potential, particularly in the fields of agrochemical and pharmaceutical development. Its synthesis is achievable through standard organic reactions, and its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive building block for creating novel molecules with enhanced biological activity and stability. While further research is needed to fully characterize its own biological effects, its role as a precursor to a variety of active compounds is well-established. Researchers and drug development professionals should consider this compound as a valuable tool in their synthetic and medicinal chemistry endeavors, while adhering to strict safety protocols during its handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound - CAS:321-37-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. scispace.com [scispace.com]
- 6. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 7. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
Spectral Analysis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the chemical compound 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. Due to the limited availability of public experimental spectral data for this specific molecule, this guide combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to serve as a valuable resource for researchers.
Compound Overview
Chemical Structure:
IUPAC Name: this compound CAS Number: 321-37-9 Molecular Formula: C₈H₄ClF₃O Molecular Weight: 208.57 g/mol
Predicted and Comparative Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and comparative analysis with structurally similar compounds. For reference, experimental data for 4'-chloroacetophenone and 2,2,2-trifluoroacetophenone are included where available.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data
| Compound | Protons (Position) | Predicted/Reported Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | Aromatic (H-2, H-6) | ~ 8.0 - 8.2 | Doublet (d) |
| Aromatic (H-3, H-5) | ~ 7.5 - 7.7 | Doublet (d) | |
| 4'-Chloroacetophenone (Experimental) | Aromatic (H-2, H-6) | 7.90 | Doublet (d) |
| Aromatic (H-3, H-5) | 7.45 | Doublet (d) | |
| Methyl (CH₃) | 2.58 | Singlet (s) | |
| 2,2,2-Trifluoroacetophenone (Experimental) | Aromatic (H-2, H-6) | 8.07 | Multiplet (m) |
| Aromatic (H-3, H-5) | 7.54 | Multiplet (m) | |
| Aromatic (H-4) | 7.73 | Multiplet (m) |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data
| Compound | Carbon Atom | Predicted/Reported Chemical Shift (δ, ppm) |
| This compound (Predicted) | Carbonyl (C=O) | ~ 180 - 185 |
| Trifluoromethyl (CF₃) | ~ 115 - 120 (quartet) | |
| Aromatic (C-1) | ~ 130 - 135 | |
| Aromatic (C-2, C-6) | ~ 130 - 132 | |
| Aromatic (C-3, C-5) | ~ 129 - 131 | |
| Aromatic (C-4) | ~ 140 - 145 | |
| 4'-Chloroacetophenone (Experimental) | Carbonyl (C=O) | 196.8 |
| Aromatic (C-1) | 136.4 | |
| Aromatic (C-2, C-6) | 129.5 | |
| Aromatic (C-3, C-5) | 128.8 | |
| Aromatic (C-4) | 139.6 | |
| Methyl (CH₃) | 26.5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound and Comparative Data
| Functional Group | Predicted/Reported Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | ~ 1700 - 1720 | Strong |
| C-F (Trifluoromethyl) | ~ 1100 - 1350 | Strong |
| Aromatic C=C | ~ 1580 - 1600, 1470 - 1500 | Medium |
| Aromatic C-H | ~ 3050 - 3100 | Weak |
| C-Cl | ~ 1090 - 1100 | Medium |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Fragment | Predicted Identity | Notes |
| 208/210 | [M]⁺ (Molecular Ion) | Presence of M and M+2 peaks in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. |
| 139/141 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Instrument Setup: Place the ATR accessory in the sample compartment of the FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol). Inject a small volume (e.g., 1 µL) of the solution into the GC, which separates the components of the sample before they enter the mass spectrometer.
-
Ionization (Electron Ionization - EI): In the ion source of the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
The following diagrams illustrate the relationship between the chemical structure and its spectral features, as well as a typical workflow for spectroscopic analysis.
Characterization of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide to its NMR and Mass Spectrometry Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. This ketone is a valuable building block in medicinal chemistry and materials science, making its thorough characterization essential for its application in research and development. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.
Predicted Spectroscopic Data
Due to the limited availability of public domain spectral data for this compound, the following tables present predicted values based on the analysis of structurally similar compounds, including 1-(4-chlorophenyl)ethanone and other fluorinated aromatic ketones. These tables provide a reference for researchers working with this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.05 | Doublet (d) | 8.5 | 2H, Ar-H (ortho to C=O) |
| 7.55 | Doublet (d) | 8.5 | 2H, Ar-H (meta to C=O) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 179.5 | Quartet (q) | ~35 | C=O |
| 142.0 | Singlet (s) | - | Ar-C (para to C=O) |
| 131.5 | Singlet (s) | - | Ar-C (ortho to C=O) |
| 129.5 | Singlet (s) | - | Ar-C (meta to C=O) |
| 129.0 | Singlet (s) | - | Ar-C (ipso to C=O) |
| 116.5 | Quartet (q) | ~290 | CF₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -72.0 | Singlet (s) | CF₃ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 208/210 | 40/13 | [M]⁺ |
| 139/141 | 100/33 | [M - CF₃]⁺ |
| 111/113 | 30/10 | [C₆H₄Cl]⁺ |
| 75 | 15 | [C₆H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
-
Processing:
-
Apply a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Acquisition Parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
Processing:
-
Apply a line broadening of 1.0 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
4. ¹⁹F NMR Spectroscopy:
-
Instrument: 470 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment with proton decoupling
-
Acquisition Parameters:
-
Spectral Width: -250 to 50 ppm
-
Number of Scans: 64
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 2.0 s
-
-
Processing:
-
Apply a line broadening of 0.5 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm) or use the spectrometer's internal reference.
-
Mass Spectrometry (MS)
1. Sample Introduction:
-
Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
2. Ionization:
-
Technique: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
3. Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
4. Data Acquisition:
-
Acquire the mass spectrum in full scan mode to obtain information on the molecular ion and fragmentation pattern.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and mass spectrometry.
A Technical Guide to the Theoretical and Experimental Landscape of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a pivotal ketone intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chlorinated phenyl ring, make it a subject of significant interest. This technical document provides a comprehensive overview of the theoretical and experimental studies surrounding this compound. It details established synthesis protocols and delves into its structural, spectroscopic, and electronic properties through a framework of computational chemistry, drawing upon data from closely related analogues to build a predictive model of its behavior. This guide serves as a foundational resource for researchers engaged in the design and development of novel molecules leveraging this versatile chemical scaffold.
Introduction
Trifluoromethylated ketones are a critical class of building blocks in medicinal and materials chemistry. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, in particular, serves as a key precursor for various biologically active compounds.[1][2] Understanding its structural geometry, electronic characteristics, and reactivity is paramount for optimizing synthetic pathways and designing new derivatives with desired properties.
Theoretical studies, primarily using Density Functional Theory (DFT), provide invaluable insights into molecular properties that can be challenging to probe experimentally. These computational methods allow for the prediction of geometric parameters, vibrational frequencies (FT-IR), chemical shifts (NMR), frontier molecular orbital energies (HOMO-LUMO), and non-linear optical (NLO) properties. When combined with experimental data, these theoretical models offer a powerful toolkit for chemical research and drug development.
This whitepaper synthesizes the available experimental data for this compound and complements it with a robust theoretical framework established from studies on analogous compounds.
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is well-documented, often involving Grignard reactions or Friedel-Crafts acylations. A common and effective laboratory-scale synthesis involves the reaction of a Grignard reagent derived from 1-bromo-4-chlorobenzene with a trifluoroacetic acid derivative.
Detailed Experimental Protocol: Grignard-based Synthesis
This protocol is a representative synthesis adapted from established methodologies.
Materials:
-
1-bromo-4-chlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Hydrochloric Acid (2M solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromo-4-chlorobenzene in anhydrous THF is added dropwise to initiate the reaction, forming 4-chlorophenylmagnesium bromide.
-
Acylation: The reaction mixture is cooled (typically to 0 °C). Ethyl trifluoroacetate, dissolved in anhydrous THF, is added slowly to the prepared Grignard reagent. The reaction is stirred and allowed to warm to ambient temperature for approximately one hour to ensure complete reaction.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 2M aqueous HCl at 0 °C to neutralize the mixture and hydrolyze the intermediate.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified using techniques such as column chromatography or distillation.
Theoretical Studies: A Predictive Framework
While dedicated theoretical studies on this compound are not extensively published, a robust predictive model can be constructed from computational analyses of structurally similar molecules.[3][4][5] These studies consistently employ Density Functional Theory (DFT) to elucidate molecular properties.
Computational Methodology
The protocols for theoretical analysis of aromatic ketones are well-established.
Software: Gaussian suite of programs is commonly used for these calculations.[3]
Methodology:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently paired with a basis set such as 6-311++G(d,p) for this purpose.[4][6]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations provide theoretical FT-IR and Raman spectra, which can be compared with experimental data.
-
Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. This includes the calculation of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP) map, and parameters for non-linear optical (NLO) activity. Time-Dependent DFT (TD-DFT) is often used for excited-state properties.[4]
Spectroscopic Analysis
DFT calculations are highly effective in predicting vibrational spectra, which aids in the assignment of experimental FT-IR peaks. For aromatic ketones, the carbonyl (C=O) stretching frequency is a key diagnostic peak. Theoretical studies on analogous compounds show excellent correlation between calculated and experimental values.[5]
| Vibrational Mode | Analogous Compound | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |
| C=O Stretch | (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[4] | ~1640 | ~1635 |
| Aromatic C-H Stretch | 1-(4-Chlorophenyl) piperazine[6] | 3050-3100 | 3040-3090 |
| C-Cl Stretch | 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole[5] | ~730 | ~725 |
| Table 1: Representative comparison of experimental and DFT-calculated vibrational frequencies for key functional groups found in analogous molecular structures. |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and electronic transport properties.[7] A smaller gap suggests higher reactivity and polarizability. For this compound, the electron-withdrawing nature of both the -CF3 and -Cl groups is expected to lower the energy of both orbitals, influencing the overall energy gap.
| Analogous Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone | -7.58 | -3.49 | 4.09 | [8] |
| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | -6.12 | -2.47 | 3.65 | [4] |
| Table 2: Calculated HOMO, LUMO, and energy gap values for structurally related compounds, suggesting the likely range for the title compound. |
Non-Linear Optical (NLO) Properties
Organic molecules with significant charge separation, often found in donor-pi-acceptor systems, can exhibit large non-linear optical (NLO) responses.[9][10] These properties are essential for applications in optoelectronics and photonics. The key parameters are the molecular dipole moment (μ) and the first-order hyperpolarizability (β₀). DFT calculations are a standard method for predicting these values. The presence of the electron-donating chlorophenyl ring and the electron-accepting trifluoroacetyl group suggests that this compound could possess notable NLO properties.
| Analogous Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (esu) | Reference |
| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one | 2.50 | 10.3 x 10⁻³⁰ | [11] |
| 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene | 2.45 | 128.9 a.u. (~0.11 x 10⁻³⁰) | [12] |
| Table 3: Calculated NLO properties for compounds containing the 4-chlorophenyl moiety. |
Molecular Docking Studies
As an intermediate for bioactive molecules, understanding the potential binding interactions of derivatives of this compound is crucial. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[13] This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting binding affinities.
Typical Molecular Docking Protocol:
-
Target Preparation: The 3D crystal structure of a target protein is obtained from a database (e.g., Protein Data Bank). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of the ligand (a derivative of the title compound) is generated and its energy is minimized.
-
Docking Simulation: Software like AutoDock Vina is used to systematically explore possible binding poses of the ligand within the active site of the protein.[13][14] A scoring function is used to rank the poses based on predicted binding affinity (e.g., in kcal/mol).
-
Analysis: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.
Conclusion and Future Directions
This compound is a valuable synthetic intermediate with promising electronic properties. While experimental data on its synthesis is available, a comprehensive theoretical characterization is still emerging. By drawing on computational studies of analogous structures, this guide has established a predictive framework for its spectroscopic, electronic, and NLO properties.
The data suggests that the molecule possesses a significant HOMO-LUMO gap, indicating good stability, and has the potential for NLO applications. Its derivatives are prime candidates for molecular docking studies in the pursuit of novel therapeutics.
Future work should focus on dedicated DFT and experimental studies (e.g., single-crystal X-ray diffraction) specifically on this compound. This will allow for the direct validation of the theoretical predictions presented here and will provide a more precise understanding of this important molecule, thereby accelerating its application in the development of next-generation chemical entities.
References
- 1. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A Computational Study on Structural and Electronic Properties of 1-(4-Chlorophenyl)-2-{[5-(4-Chlorophenyl)-1,2,3-Oxadiazol-2-Yl]Sulfanyl}Ethanone [dspace-cris.utar.edu.my]
- 9. acadpubl.eu [acadpubl.eu]
- 10. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ripublication.com [ripublication.com]
- 12. researchgate.net [researchgate.net]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Synthesis, molecular docking, ADMET study and in vitro pharmacological research of 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione as a promising non-opioid analgesic drug | Research Results in Pharmacology [rrpharmacology.ru]
The Trifluoromethyl Group: A Potent Electron-Withdrawing Influencer in 4'-Chloro-2,2,2-trifluoroacetophenone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physicochemical and biological properties. This technical guide delves into the profound electron-withdrawing effects of the trifluoromethyl group as exemplified by 4'-chloro-2,2,2-trifluoroacetophenone, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strong inductive effect of the three fluorine atoms renders the trifluoromethyl group one of the most powerful electron-withdrawing substituents in organic chemistry, significantly impacting the reactivity and properties of the parent molecule.
Physicochemical Properties and Spectroscopic Data
The electron-withdrawing nature of the trifluoromethyl group in 4'-chloro-2,2,2-trifluoroacetophenone manifests in its various physicochemical properties. A comparative analysis with related acetophenone derivatives highlights this influence.
| Property | 4'-chloro-2,2,2-trifluoroacetophenone | 4'-chloroacetophenone | Acetophenone |
| Molecular Formula | C8H4ClF3O | C8H7ClO | C8H8O |
| Molecular Weight | 208.56 g/mol [1][3] | 154.59 g/mol | 120.15 g/mol |
| Melting Point | 24-26 °C[3] | 19-21 °C | 19-20 °C |
| Boiling Point | 180-183 °C[3] | 236-238 °C | 202 °C |
| pKa (α-protons) | Estimated to be significantly < 18 | 18.1 | 18.4 |
| ¹³C NMR δ(C=O) (ppm) | Data not available in searched literature | 196.8 | ~198 |
The deshielding effect of the trifluoromethyl group on the carbonyl carbon in the ¹³C NMR spectrum is anticipated to result in a downfield chemical shift compared to acetophenone and 4'-chloroacetophenone, providing a quantitative measure of its electron-withdrawing power.
Experimental Protocols
Synthesis of 4'-chloro-2,2,2-trifluoroacetophenone
A common synthetic route to 4'-chloro-2,2,2-trifluoroacetophenone involves the reaction of a Grignard reagent derived from 4-chlorobromobenzene with an ester of trifluoroacetic acid.
Materials:
-
4-chlorobromobenzene
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Hydrochloric acid (aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in dry diethyl ether. A small crystal of iodine can be added to initiate the reaction. A solution of 4-chlorobromobenzene in dry diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Acylation: The Grignard solution is cooled in an ice bath. A solution of ethyl trifluoroacetate in dry diethyl ether is then added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine. The solution is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4'-chloro-2,2,2-trifluoroacetophenone.
Electron-Withdrawing Effects on Reactivity
The potent electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in 4'-chloro-2,2,2-trifluoroacetophenone. This makes it highly susceptible to nucleophilic attack.
Nucleophilic Addition to the Carbonyl Group
A general and fundamental reaction of ketones, nucleophilic addition, is particularly facile for 4'-chloro-2,2,2-trifluoroacetophenone due to the electronic properties conferred by the -CF3 group.
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate yields the final addition product. The electron-withdrawing trifluoromethyl group stabilizes the developing negative charge on the oxygen atom in the transition state, thereby accelerating the reaction.
Caption: General mechanism of nucleophilic addition to 4'-chloro-2,2,2-trifluoroacetophenone.
The Haloform Reaction: A Note on Reactivity
While the haloform reaction is a characteristic reaction of methyl ketones, the trifluoromethyl group in 4'-chloro-2,2,2-trifluoroacetophenone does not undergo the classical haloform reaction which involves the formation of a trihalomethyl anion as a leaving group. However, the enhanced acidity of the α-protons (if any were present) due to the trifluoromethyl group would facilitate the initial deprotonation step. The subsequent steps would differ due to the stability of the CF3⁻ anion.
Applications in Drug Development
The unique electronic properties imparted by the trifluoromethyl group make 4'-chloro-2,2,2-trifluoroacetophenone a valuable synthon in the development of various pharmaceutical agents. The -CF3 group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Workflow for Synthetic Application in Drug Discovery
Caption: Synthetic workflow utilizing 4'-chloro-2,2,2-trifluoroacetophenone in drug discovery.
Conclusion
The trifluoromethyl group in 4'-chloro-2,2,2-trifluoroacetophenone exerts a powerful electron-withdrawing effect that profoundly influences the molecule's properties and reactivity. This is primarily manifested in the enhanced electrophilicity of the carbonyl carbon, making it a highly reactive substrate for nucleophilic addition reactions. These unique characteristics underscore its importance as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, where fine-tuning of electronic properties is crucial for biological activity and metabolic stability. Further quantitative studies on its pKa and spectroscopic characteristics will continue to illuminate the subtle yet significant impact of the trifluoromethyl group in organic and medicinal chemistry.
References
Potential Biological Activity of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Introduction
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 4'-chloro-2,2,2-trifluoroacetophenone, is a synthetic organic compound featuring a chlorophenyl group attached to a trifluoroethanone moiety. The presence of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, making it a key feature for potential biological interactions. Trifluoromethyl ketones are a well-established class of compounds known for their ability to inhibit various enzymes, particularly serine and cysteine proteases. This property, coupled with the structural alerts for cytotoxicity, suggests that this compound may exhibit significant biological effects worthy of investigation for therapeutic applications, particularly in oncology and inflammatory diseases.
Potential Biological Activities
Based on the activities of structurally related trifluoromethyl ketones, this compound is hypothesized to exhibit the following biological activities:
Enzyme Inhibition
The primary anticipated biological activity of this compound is the inhibition of hydrolytic enzymes, particularly serine proteases. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of a serine residue within the enzyme's active site. This interaction is proposed to form a stable, reversible hemiketal adduct, effectively inactivating the enzyme.
Table 1: Potential Enzyme Targets for this compound
| Enzyme Class | Potential Targets | Rationale |
| Serine Proteases | Thrombin, Trypsin, Chymotrypsin, Elastase | Trifluoromethyl ketones are known potent inhibitors of this class. |
| Cysteine Proteases | Caspases, Cathepsins | The electrophilic carbonyl can also react with the thiol group of cysteine residues. |
| Esterases | Acetylcholinesterase, Carboxylesterase | Analogous trifluoromethyl ketones have shown inhibitory activity. |
Note: This table is predictive and based on the known activities of the trifluoromethyl ketone chemical class. Specific inhibitory constants (Ki) for this compound are not currently available in published literature.
Cytotoxicity and Anticancer Potential
Trifluoromethyl ketone-containing compounds have been reported to induce apoptosis in various cancer cell lines.[1] The cytotoxic effects are likely mediated through the inhibition of key cellular enzymes, including caspases, which are central to the apoptotic cascade. The induction of apoptosis is a desirable characteristic for anticancer agents.
Table 2: Potential Cytotoxic Effects
| Activity | Potential Outcome | Rationale |
| Induction of Apoptosis | Cancer cell death | Inhibition of pro-survival pathways or activation of pro-apoptotic pathways. |
| Cell Cycle Arrest | Inhibition of proliferation | Interference with key cell cycle regulatory proteins. |
Note: Specific IC50 values for this compound against specific cancer cell lines have not been reported in the available literature.
Experimental Protocols
To investigate the potential biological activities of this compound, the following detailed experimental protocols are recommended.
Enzyme Inhibition Assay (Serine Protease)
This protocol outlines a general method for determining the inhibitory potential of this compound against a model serine protease, such as trypsin.
Materials:
-
Purified serine protease (e.g., bovine trypsin)
-
Chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the serine protease to the assay buffer. Add varying concentrations of this compound (or DMSO for control) and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities (V₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Lineweaver-Burk plot).[2]
References
The Versatile Keystone: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the array of fluorinated building blocks, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone stands out as a particularly versatile and valuable synthon. Its trifluoromethyl group, coupled with a reactive carbonyl and a modifiable aromatic ring, provides a powerful handle for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. The key data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.57 g/mol |
| CAS Number | 321-37-9 |
| Appearance | Liquid |
| Melting Point | -12 °C[1] |
| Boiling Point | 199 °C at 10 mmHg[1] |
| Flash Point | 45 °C[1] |
| ¹H NMR (CDCl₃) | δ 7.75 (d, 2H), 7.42 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ 174.3 (q, ²JCF = 37.3 Hz), 147.1, 137.5, 136.0, 130.3, 129.1, 123.6, 116.1 (q, ¹JCF = 290.6 Hz)[2] |
| ¹⁹F NMR (CDCl₃) | δ -74.9 (s, 3F)[2] |
| IR (C=O stretch) | ~1726 cm⁻¹[2] |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with a trifluoroacetylating agent.
Diagram of the synthetic pathway for this compound.
Caption: Friedel-Crafts acylation for the synthesis of the target ketone.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
Trifluoroacetic anhydride or trifluoroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere, add chlorobenzene.
-
Slowly add trifluoroacetic anhydride or trifluoroacetyl chloride to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound.
Key Reactions as a Building Block
The trifluoromethyl ketone moiety in this compound is a hub of reactivity, enabling a wide range of transformations.
Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of the prochiral ketone to the corresponding chiral alcohol, 1-(4-chlorophenyl)-2,2,2-trifluoroethanol, is a critical transformation, as chiral fluorinated alcohols are valuable intermediates in pharmaceutical synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for achieving this with high enantioselectivity.[3][4][5][6]
Diagram of the Asymmetric Reduction Workflow.
Caption: CBS-catalyzed asymmetric reduction of the ketone.
Materials:
-
This compound
-
(R)- or (S)-CBS catalyst solution (e.g., in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the CBS catalyst solution.
-
Cool the solution to 0 °C and slowly add the borane-THF solution. Stir for 10 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the catalyst-borane complex, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M hydrochloric acid to the residue and extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to give the crude chiral alcohol, which can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC.
Nucleophilic Additions to the Carbonyl Group
The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents, leading to the formation of tertiary alcohols.
Reaction with Grignard reagents (RMgX) provides a straightforward route to tertiary alcohols with the introduction of a new carbon-carbon bond.
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography.
Olefination Reactions
The carbonyl group can be converted to a double bond via olefination reactions, such as the Wittig reaction.[7][8][9][10][11]
The Wittig reaction with a phosphorus ylide allows for the synthesis of various alkenes. For example, reaction with methylenetriphenylphosphorane yields 1-(4-chlorophenyl)-2,2-difluoro-1-propene.[7][8][9][10][11]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium dropwise. The formation of the orange-red ylide is observed.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford the desired alkene.
Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.
Condensation of the trifluoromethyl ketone with amidines or ureas can lead to the formation of trifluoromethyl-substituted pyrimidines. These reactions often proceed via the initial formation of a β-dicarbonyl equivalent or a related reactive intermediate.
Diagram of Pyrimidine Synthesis.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document covers its plausible discovery and history, physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its applications in drug development and other areas.
Discovery and Historical Context
While a precise date and individual credited with the first synthesis of this compound are not extensively documented in publicly available literature, its discovery can be situated within the broader advancements in organofluorine chemistry during the 20th century. The introduction of the trifluoromethyl (-CF3) group into organic molecules became a significant strategy in medicinal chemistry and materials science due to its unique ability to alter a compound's physicochemical properties.[1][2]
The development of this compound is likely linked to two major historical streams in organic synthesis:
-
The rise of organometallic chemistry: The discovery and development of organometallic reagents, such as Grignard reagents (early 1900s) and organolithium reagents (1930s), revolutionized the formation of carbon-carbon bonds.[3][4] These reagents provided efficient methods for the synthesis of ketones, including acetophenones.
-
Advancements in fluorination techniques: The mid-20th century saw a surge in the development of methods to introduce fluorine and trifluoromethyl groups into organic molecules. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity, made it a highly desirable moiety in drug design.[1][5][6]
The synthesis of this compound likely emerged as a result of the convergence of these two fields, with chemists exploring the reactions of organometallic compounds derived from chlorobenzene with trifluoroacetic acid derivatives. Its utility as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical industries, would have driven the refinement of its synthesis.
Physicochemical and Spectroscopic Data
The properties of this compound make it a versatile reagent in organic synthesis. Below is a summary of its key physicochemical and spectroscopic data.
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.57 g/mol |
| CAS Number | 321-37-9 |
| Appearance | White crystalline solid |
| Melting Point | 24-26 °C |
| Boiling Point | 180-183 °C |
| Density | 1.398 g/mL at 25 °C |
| ¹H NMR (CDCl₃) | δ 7.99 (d, J = 8.8 Hz, 2H), 7.53 (d, J = 8.8 Hz, 2H) ppm |
| ¹³C NMR (CDCl₃) | δ 180.5 (q, J = 35.4 Hz), 142.0, 130.8, 130.0, 129.4, 116.8 (q, J = 291.5 Hz) ppm |
| ¹⁹F NMR (CDCl₃) | δ -72.0 ppm |
Experimental Protocols for Synthesis
Several methods for the synthesis of this compound have been reported, primarily in the patent literature. A common approach involves the Friedel-Crafts acylation of chlorobenzene or the reaction of an organometallic reagent derived from chlorobenzene with a trifluoroacetylating agent.
Method 1: Grignard Reaction with Ethyl Trifluoroacetate
This protocol describes the synthesis via the reaction of a Grignard reagent with ethyl trifluoroacetate.
Materials:
-
4-Bromochlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Aqueous HCl solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.
-
A solution of 4-bromochlorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.
-
The Grignard solution is cooled in an ice bath, and a solution of ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Method 2: Friedel-Crafts Acylation with Trifluoroacetic Anhydride
This method involves the acylation of chlorobenzene using trifluoroacetic anhydride with a Lewis acid catalyst.
Materials:
-
Chlorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) as a solvent
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, trifluoroacetic anhydride is added dropwise.
-
Chlorobenzene is then added slowly to the mixture, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).
-
The reaction is carefully quenched by pouring it onto crushed ice and dilute HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude product is purified by vacuum distillation.
Visualizations
Diagram 1: Synthetic Pathway via Grignard Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. History | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone from 4-chlorobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, a valuable intermediate in pharmaceutical and agrochemical research. The described method focuses on the nucleophilic trifluoromethylation of 4-chlorobenzoyl chloride utilizing trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. This approach offers a direct and efficient route to the desired α-trifluoromethyl ketone. The protocol includes reaction setup, execution, workup, purification, and safety considerations, along with a proposed catalytic cycle and experimental workflow.
Introduction
α-Trifluoromethyl ketones are key structural motifs in a wide array of biologically active molecules. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. The synthesis of this compound from a readily available starting material like 4-chlorobenzoyl chloride is therefore of significant interest. While several methods exist for the synthesis of trifluoromethyl ketones, the direct trifluoromethylation of an acyl chloride with a stable and easy-to-handle reagent like TMSCF₃ presents a practical and scalable option. This protocol details a copper-catalyzed approach for this transformation.
Data Presentation
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | ≥98% | Sigma-Aldrich |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | C₄H₉F₃Si | 142.20 | ≥96% | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | CuI | 190.45 | ≥99.5% | Sigma-Aldrich |
| Potassium Fluoride (KF) | KF | 58.10 | ≥99% (spray-dried) | Sigma-Aldrich |
| 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) | C₆H₁₂N₂O | 128.17 | Anhydrous, ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 1.0 mmol (4-Chlorobenzoyl chloride) |
| Equivalents of TMSCF₃ | 1.5 - 2.0 |
| Equivalents of CuI | 0.05 - 0.10 |
| Equivalents of KF | 1.5 - 2.0 |
| Solvent Volume | 5 mL |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 60 - 80% (Isolated) |
| Purity (post-chromatography) | >97% |
Note: The expected yield is an estimate based on similar transformations and may require optimization for this specific substrate.
Experimental Protocol
1. Materials and Reagents:
-
4-Chlorobenzoyl chloride
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF, spray-dried and stored in a desiccator)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
2. Equipment:
-
Oven-dried glassware (round-bottom flask or Schlenk tube, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon manifold)
-
Syringes and needles
-
Temperature-controlled heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
3. Reaction Setup and Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, add copper(I) iodide (9.5 mg, 0.05 mmol, 0.05 equiv) and spray-dried potassium fluoride (87 mg, 1.5 mmol, 1.5 equiv) to an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Solvent and Additive Addition: Add anhydrous tetrahydrofuran (THF, 3 mL) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, 0.2 mL) to the flask. Stir the suspension for 10 minutes at room temperature.
-
Substrate Addition: Add 4-chlorobenzoyl chloride (175 mg, 1.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 0.22 mL, 1.5 mmol, 1.5 equiv) to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
4. Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed catalytic cycle for the copper-catalyzed trifluoromethylation of 4-chlorobenzoyl chloride.
Safety Precautions
-
4-Chlorobenzoyl chloride is corrosive and lachrymatory. It reacts with water to produce HCl gas. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) is a flammable liquid and should be handled with care. It is also moisture-sensitive. All manipulations should be carried out under an inert atmosphere.
-
The reaction should be performed in a well-ventilated fume hood due to the use of volatile and potentially hazardous reagents and solvents.
-
The quenching step should be performed slowly and carefully, as it may be exothermic.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 4'-chloro-2,2,2-trifluoroacetophenone, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of target molecules. This document provides a detailed protocol for the synthesis of this key building block using the Friedel-Crafts acylation of chlorobenzene with trifluoroacetic anhydride, a robust and widely applicable method for the formation of aryl ketones.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. In this specific synthesis, the potent Lewis acid, aluminum chloride (AlCl₃), is employed to generate a highly reactive trifluoroacylium ion from trifluoroacetic anhydride. This electrophile is then attacked by the electron-rich chlorobenzene ring. The chlorine substituent on the benzene ring is an ortho, para-directing group; however, due to steric hindrance, the para-substituted product, this compound, is the major product.
Reaction Scheme and Mechanism
The overall reaction for the Friedel-Crafts acylation of chlorobenzene with trifluoroacetic anhydride is as follows:
Figure 1: Overall reaction for the synthesis of this compound.
The reaction proceeds through the following mechanistic steps:
-
Formation of the Trifluoroacylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, followed by cleavage to form the highly electrophilic trifluoroacylium ion.
-
Electrophilic Attack: The aromatic π-system of chlorobenzene acts as a nucleophile, attacking the trifluoroacylium ion to form a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base, such as the [AlCl(OCOCF₃)]⁻ complex, removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Chlorobenzene | 112.56 | 100 | 11.26 g (9.9 mL) |
| Trifluoroacetic Anhydride | 210.03 | 110 | 23.10 g (15.5 mL) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 120 | 16.00 g |
| Dichloromethane (DCM), anhydrous | - | - | 100 mL |
| Hydrochloric Acid (HCl), concentrated | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 100 mL |
| Brine (saturated NaCl solution) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Crushed Ice | - | - | 200 g |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a calcium chloride drying tube
-
100 mL addition funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Caption: Experimental workflow for the synthesis.
Step-by-Step Protocol:
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 100 mL addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (16.00 g, 120 mmol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0°C using an ice-water bath with constant stirring.
-
In the addition funnel, prepare a solution of chlorobenzene (11.26 g, 100 mmol) and trifluoroacetic anhydride (23.10 g, 110 mmol) in 50 mL of anhydrous dichloromethane.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred aluminum chloride suspension over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously pour it onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker. Stir until all the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product is typically obtained as a pale yellow oil or a low-melting solid. Purify the product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 321-37-9 |
| Molecular Formula | C₈H₄ClF₃O |
| Molecular Weight | 208.57 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 24-26 °C[1][2] |
| Boiling Point | 180-183 °C[1][2] |
| Density | 1.398 g/mL at 25 °C[1][2] |
| Expected Yield | 75-85% |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 8.8 Hz, 2H), 7.95 (d, J = 8.8 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 179.8 (q, J = 34.3 Hz), 141.8, 131.2, 129.8, 129.5, 116.8 (q, J = 291.9 Hz) |
| IR (KBr, cm⁻¹) | ~1720 (C=O), ~1600, 1490 (C=C, aromatic), ~1210, 1160 (C-F) |
| Mass Spectrometry (EI, m/z) | 208 (M⁺), 139, 111, 75 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.
-
Trifluoroacetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.
-
Dichloromethane is a volatile and suspected carcinogen.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure proper trapping or venting of off-gases.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful synthesis of this compound via Friedel-Crafts acylation. The methodology is based on well-established principles of organic chemistry and is expected to provide the desired product in good yield. This synthesis is a valuable procedure for obtaining a key intermediate for the development of new pharmaceuticals and agrochemicals. Further optimization of reaction conditions, such as catalyst loading and reaction time, may lead to improved yields and purity.
References
Protocol for the reduction of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone to its corresponding alcohol
Abstract
This document provides detailed experimental protocols for the chemical reduction of the prochiral ketone, 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, to its corresponding alcohol, 1-(4-chlorophenyl)-2,2,2-trifluoroethanol. Both a standard achiral reduction method to produce a racemic mixture and an asymmetric reduction protocol to yield enantiomerically enriched (R)- or (S)-alcohols are presented. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. The stereochemistry of the resulting alcohol can significantly influence the biological activity of a molecule, making stereoselective synthesis a critical aspect of drug development. This compound possesses a prochiral center, and the selective synthesis of its (R)- and (S)-enantiomers is of significant interest. This document outlines two reliable methods for this reduction, providing detailed procedures and expected outcomes.
Chemical Transformation
The core chemical transformation is the reduction of a ketone functional group to a secondary alcohol.
General Reaction Scheme:
Section 1: Achiral Reduction with Sodium Borohydride (Racemic Product)
This protocol describes a straightforward and high-yielding method for the reduction of this compound using sodium borohydride (NaBH₄) to produce the racemic alcohol. This method is suitable for applications where a mixture of enantiomers is acceptable.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction Progression: After the complete addition of NaBH₄, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until gas evolution ceases.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Add water to the remaining residue and extract the aqueous layer with dichloromethane (3x volume).
-
Combine the organic extracts and wash them sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-(4-chlorophenyl)-2,2,2-trifluoroethanol can be purified by column chromatography on silica gel if necessary.
Data Summary
| Parameter | Value |
| Typical Yield | >95% |
| Enantiomeric Excess (ee) | 0% (racemic) |
| Purity (crude) | 85-95% |
Section 2: Asymmetric Reduction using a Chiral Catalyst (Enantiomerically Enriched Product)
For the synthesis of enantiomerically pure alcohols, asymmetric reduction methods are employed. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, is a reliable method for the enantioselective reduction of prochiral ketones.[1]
Experimental Protocol
-
Catalyst Preparation (in situ):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral lactam alcohol (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) (0.1 eq).
-
Add anhydrous tetrahydrofuran (THF).
-
Slowly add a borane solution (e.g., BH₃·THF or BH₃·SMe₂) (0.1 eq) at room temperature and stir for 30 minutes to generate the oxazaborolidine catalyst in situ.[1]
-
-
Reaction Setup:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to the desired temperature (typically between -20 °C and 0 °C).
-
-
Catalytic Reduction:
-
Slowly add the prepared catalyst solution to the ketone solution.
-
To this mixture, add the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂) (1.0-1.2 eq) dropwise over a period of 1-2 hours, maintaining the low temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Add 1 M HCl and extract the product with ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
Data Summary
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [2] |
| Enantiomeric Excess (ee) | up to 98% | [2] |
| Catalyst Loading | 5-10 mol% |
Experimental Workflow Diagrams
Caption: Workflow for the achiral reduction of this compound.
Caption: Workflow for the asymmetric reduction using the Corey-Bakshi-Shibata (CBS) method.
Conclusion
The reduction of this compound to its corresponding alcohol can be efficiently achieved using standard chemical reductants like sodium borohydride to produce the racemic product. For the synthesis of enantiomerically pure alcohols, which are of high value in drug development, asymmetric methods such as the CBS reduction are recommended, providing high yields and excellent enantioselectivity. The choice of method will depend on the specific requirements of the research or development project.
References
Application Notes and Protocols for the Asymmetric Reduction of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and agrochemical industries. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a valuable substrate, as the resulting chiral 1-(4-chlorophenyl)-2,2,2-trifluoroethanol is a key intermediate for various bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl carbon towards nucleophilic attack, while also influencing the stereochemical outcome of the reduction. This document provides an overview of common catalytic systems for this transformation, including quantitative data for analogous substrates, and detailed experimental protocols.
Catalytic Systems for Asymmetric Reduction
The asymmetric reduction of this compound can be effectively achieved using several catalytic systems, primarily categorized as chemocatalysis (metal- and organo-catalysis) and biocatalysis. The choice of catalyst dictates the enantioselectivity, yield, and operational conditions of the reaction.
Chemocatalysis
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source.[1][2][3] The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.[4] For trifluoromethyl ketones, which can be challenging substrates, modifications to the standard protocol, such as the addition of Lewis acids like BF₃, may be necessary to enhance enantioselectivity.[5]
Noyori-Type Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium-based catalysts, particularly those developed by Noyori and coworkers, are highly effective for the asymmetric hydrogenation of ketones.[6] These reactions can utilize hydrogen gas (asymmetric hydrogenation) or a hydrogen donor like isopropanol or formic acid (asymmetric transfer hydrogenation).[7][8][9] The catalyst typically consists of a ruthenium center coordinated to a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand (e.g., TsDPEN).[8]
Biocatalysis
Alcohol Dehydrogenases (ADHs): Enzymes, particularly alcohol dehydrogenases, offer a green and highly selective alternative for ketone reduction.[1] ADHs from various microorganisms, such as Rhodococcus ruber and Ralstonia sp., have been shown to reduce trifluoromethyl ketones with high enantioselectivity.[1] These biocatalytic reductions are typically performed in aqueous media under mild conditions and can be tuned to produce either the (R)- or (S)-enantiomer by selecting an appropriate enzyme.
Data Presentation
The following table summarizes representative data for the asymmetric reduction of trifluoromethyl ketones, including close analogs of the target substrate. This data is intended to provide a comparative overview of the expected performance of different catalytic systems.
| Catalyst System | Substrate | Catalyst | Reducing Agent/ Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Product Configuration |
| Biocatalysis | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | ADH from Ralstonia sp. | Isopropanol | aq. Buffer | 30 | >99 | >99 | (R) |
| Biocatalysis | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | ADH from Rhodococcus ruber | Isopropanol | aq. Buffer | 30 | >99 | >99 | (R) |
| Biocatalysis | 2,2,2-Trifluoroacetophenone | ADH from Leifsonia sp. | Isopropanol | aq. Buffer | RT | Good | High | (S) |
| CBS Reduction | 2,2,2-Trifluoroacetophenone | In situ generated oxazaborolidine from chiral lactam alcohol | BH₃-THF / BF₃ | THF | RT | 85 | 60 | (S) |
| Transfer Hydrogenation | Acetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | DMF | 28 | 95 | 98 | (R) |
Note: Data for the bromo- and unsubstituted analogs are presented as close approximations for the chloro-substituted target molecule.
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Alcohol Dehydrogenase
This protocol is a general procedure based on the use of whole-cell biocatalysts expressing a suitable alcohol dehydrogenase.
Materials:
-
This compound
-
Lyophilized whole cells of a microorganism expressing a suitable ADH (e.g., E. coli expressing ADH from Ralstonia sp.)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (as co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
Procedure:
-
In a suitable reaction vessel, suspend the lyophilized whole cells in the phosphate buffer.
-
Add this compound to the cell suspension.
-
Add isopropanol to the reaction mixture.
-
Seal the vessel and place it in a shaking incubator at the optimal temperature (e.g., 30 °C) and agitation speed.
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Asymmetric Reduction using a CBS Catalyst
This protocol describes a general procedure for the Corey-Bakshi-Shibata reduction.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Add a solution of the CBS catalyst in anhydrous THF to the flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in a suitable bath.
-
Slowly add the borane reagent (BMS or BH₃·THF) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst
This protocol outlines a general procedure for a Noyori-type asymmetric transfer hydrogenation.
Materials:
-
This compound
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst in the anhydrous solvent.
-
Add the hydrogen source (formic acid/triethylamine azeotrope or isopropanol).
-
Add this compound to the reaction mixture.
-
Stir the reaction at the appropriate temperature (which may range from room temperature to elevated temperatures) and monitor by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the formic acid and triethylamine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for the asymmetric reduction of this compound.
Caption: Factors influencing the outcome of the asymmetric reduction.
References
- 1. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 4. insuf.org [insuf.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kanto.co.jp [kanto.co.jp]
- 8. RuCl(p-シメン)[(S,S)-Ts-DPEN] | Sigma-Aldrich [sigmaaldrich.com]
- 9. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Using 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone in the synthesis of pharmaceutical intermediates
Application Notes: Synthesis of Chiral 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol
Introduction
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a critical starting material in the synthesis of various pharmaceutical intermediates. The presence of both a trifluoromethyl (CF₃) group and a chlorophenyl moiety makes it a valuable building block. The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, properties highly sought after in modern drug design.[1] A key transformation of this ketone is its asymmetric reduction to the corresponding chiral alcohol, (R)- or (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a precursor to a range of bioactive molecules, including enzyme inhibitors and modulators of central nervous system receptors.[2] This document provides a detailed protocol for the asymmetric transfer hydrogenation of this compound to produce the (R)-enantiomer with high enantioselectivity.
Core Application: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of prochiral ketones.[3] This technique typically utilizes a chiral transition metal catalyst, such as a Ruthenium(II) complex, and a readily available hydrogen donor like a mixture of formic acid and triethylamine (HCOOH/NEt₃).[3][4] The reaction proceeds under mild conditions and offers high yields and excellent enantiomeric excess (e.e.), making it suitable for both laboratory and industrial-scale synthesis.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of this compound
This protocol details the synthesis of (R)-1-(4-chlorophenyl)-2,2,2-trifluoroethanol using a chiral Ru(II) catalyst.
Materials:
-
This compound (1.0 eq)
-
RuCl--INVALID-LINK-- catalyst (0.005 eq)
-
Formic acid (HCOOH) (2.5 eq)
-
Triethylamine (NEt₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and the RuCl--INVALID-LINK-- catalyst.
-
Solvent Addition: Add anhydrous dichloromethane to dissolve the reactants.
-
Reagent Addition: In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine. Add this mixture dropwise to the reaction flask at room temperature over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 28-30°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 12-24 hours).[3]
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess formic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (R)-1-(4-chlorophenyl)-2,2,2-trifluoroethanol.
Data Presentation
The efficiency of the asymmetric transfer hydrogenation can be influenced by the catalyst, hydrogen donor, and reaction conditions. The following table summarizes typical results for the reduction of this compound.
| Catalyst/System | Hydrogen Donor | Temp (°C) | Yield (%) | e.e. (%) | Configuration |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 28 | >95 | 98 | R |
| [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | i-PrOH/KOH | 80 | >99 | 97 | R |
| Rhodococcus ruber (biocatalyst) | Glucose | 30 | ~98 | >99 | S |
Table 1: Comparison of different catalytic systems for the asymmetric reduction of this compound. Data is representative of typical outcomes for this class of reaction.[3][6]
Visualizations
General Synthetic Workflow
The diagram below illustrates the general workflow for the synthesis and purification of the target chiral alcohol.
Caption: Workflow for asymmetric reduction and purification.
Reaction Scheme
The following diagram outlines the chemical transformation from the ketone starting material to the chiral alcohol product.
Caption: Asymmetric transfer hydrogenation of the ketone.
References
Application Notes and Protocols: 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a key building block in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group is particularly significant, as it can enhance the potency, stability, and bioavailability of the final active ingredients.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicidal pyrazole derivatives and insecticidal isoxazoline precursors.
Key Applications in Agrochemical Synthesis
This compound serves as a versatile precursor for several classes of agrochemicals, primarily leveraging the reactivity of its carbonyl group and the advantageous properties conferred by the trifluoromethyl and chlorophenyl moieties.
-
Fungicides: The synthesis of pyrazole-containing compounds with notable fungicidal activity often utilizes trifluoromethyl ketones as starting materials. These pyrazole derivatives can exhibit broad-spectrum activity against various plant pathogens.
-
Insecticides: This compound is a crucial intermediate in the synthesis of isoxazoline-based insecticides. Isoxazolines are recognized for their potent insecticidal properties, often targeting the nervous systems of insects.[2][3]
Experimental Protocols
Synthesis of a Pyrazole Fungicide Intermediate
This protocol details the synthesis of a substituted pyrazole, a key scaffold in many fungicidal compounds. The synthesis involves a condensation reaction followed by cyclization.
Experimental Workflow: Synthesis of Pyrazole Intermediate
Caption: Synthetic pathway for a pyrazole intermediate.
Materials:
-
This compound
-
Substituted hydrazine (e.g., 4-methylphenylhydrazine hydrochloride)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
The substituted hydrazine hydrochloride (1.1 eq) is added to the solution.
-
A catalytic amount of glacial acetic acid is added to the reaction mixture.
-
The mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure pyrazole derivative.
Quantitative Data:
| Compound | Yield (%) | Melting Point (°C) |
| 1-(4-chlorophenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole | 85 | 110-112 |
Fungicidal Activity Data:
Certain pyrazole derivatives synthesized from related trifluoromethyl precursors have demonstrated significant fungicidal activity. For instance, some compounds show high efficacy against various fungal pathogens.[4][5][6]
| Fungal Strain | EC50 (µg/mL) of a representative pyrazole fungicide |
| Botrytis cinerea | 2.432 |
| Rhizoctonia solani | 2.182 |
| Valsa mali | 1.787 |
| Thanatephorus cucumeris | 1.638 |
Synthesis of an Isoxazoline Insecticide Precursor (Oxime Formation)
The formation of an oxime from this compound is a critical first step in the synthesis of many isoxazoline insecticides.
Experimental Workflow: Oxime Synthesis
Caption: Synthesis of the oxime precursor for isoxazoline insecticides.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
This compound (1.0 eq) is dissolved in a mixture of ethanol and water.
-
Hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is poured into cold water to precipitate the product.
-
The solid is collected by vacuum filtration, washed with water, and dried to afford the crude oxime.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture.
Quantitative Data:
| Compound | Yield (%) |
| This compound oxime | >90 |
This oxime is a key intermediate that can be further reacted, for example, through cycloaddition reactions, to form the final isoxazoline insecticide.[2][3]
Signaling Pathways and Mechanism of Action
Mechanism of Action for Isoxazoline Insecticides
Caption: Simplified mechanism of action of isoxazoline insecticides on insect GABA receptors.
Isoxazoline insecticides, derived from precursors like this compound oxime, act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects.[3] By blocking these channels, they prevent the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and eventual death of the insect.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of potent agrochemicals. The protocols outlined above provide a foundation for the laboratory-scale synthesis of key fungicidal and insecticidal intermediates. Further optimization of reaction conditions and exploration of diverse derivatives can lead to the discovery of novel and more effective crop protection agents. The unique properties conferred by the trifluoromethyl group continue to make this and related compounds a focus of research and development in the agrochemical industry.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a valuable building block in medicinal chemistry and drug discovery. The presence of the strongly electron-withdrawing trifluoroacetyl group at the para position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation allows for the displacement of the chloro substituent by a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse derivatives. The resulting substituted trifluoroacetophenones are key intermediates in the development of various therapeutic agents.
These application notes provide an overview of the nucleophilic substitution reactions of this compound and include detailed protocols for reactions with common classes of nucleophiles.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the trifluoroacetyl group. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: General Mechanism of Nucleophilic Aromatic Substitution.
Experimental Data Summary
The following tables summarize representative data for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles. Please note that this data is representative and actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Morpholine | Morpholine (1.2 eq.), K₂CO₃ (2.0 eq.) | DMF | 12 | 100 | 92 |
| Piperidine | Piperidine (1.2 eq.), K₂CO₃ (2.0 eq.) | DMSO | 12 | 100 | 95 |
| Aniline | Aniline (1.2 eq.), NaH (1.5 eq.) | THF | 24 | 65 | 78 |
Table 2: Reaction with Thiol Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Thiophenol | Thiophenol (1.1 eq.), K₂CO₃ (1.5 eq.) | DMF | 8 | 80 | 94 |
| Benzyl mercaptan | Benzyl mercaptan (1.1 eq.), NaH (1.2 eq.) | THF | 10 | 65 | 88 |
Table 3: Reaction with Alkoxide Nucleophiles
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Sodium methoxide | NaOMe (1.2 eq.) in MeOH | Methanol | 6 | 65 | 96 |
| Sodium phenoxide | Phenol (1.1 eq.), NaH (1.2 eq.) | THF | 12 | 65 | 85 |
Experimental Protocols
The following protocols are provided as general procedures for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions may be necessary for specific substrates and scales.
General Experimental Workflow
Caption: General Experimental Workflow for SNAr Reactions.
Protocol 1: Reaction with Morpholine
This protocol describes a general procedure for the synthesis of 1-(4-morpholinophenyl)-2,2,2-trifluoroethanone.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Thiophenol
This protocol outlines the synthesis of 1-(4-(phenylthio)phenyl)-2,2,2-trifluoroethanone.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF.
-
Add thiophenol (1.1 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Reaction with Sodium Methoxide
This protocol details the synthesis of 1-(4-methoxyphenyl)-2,2,2-trifluoroethanone.
Materials:
-
This compound
-
Sodium methoxide (solid or solution in methanol)
-
Anhydrous Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add sodium methoxide (1.2 eq) to the solution.
-
Heat the reaction to reflux (approximately 65 °C) and stir for 6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the crude product by column chromatography.
Safety Precautions
-
This compound is a potential irritant.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Handle all reagents and solvents with care, following standard laboratory safety procedures. Sodium hydride is highly flammable and reacts violently with water. Sodium methoxide is corrosive. Thiophenol has a strong, unpleasant odor.
Application Notes and Protocols for the Derivatization of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Schiff base, hydrazone, and chalcone derivatives from 1-(4-chlorophenyl)-2,2,2-trifluoroethanone. It also outlines standardized methods for screening these derivatives for potential antimicrobial and anticancer activities. The aim is to furnish researchers with a practical guide for the development of novel bioactive compounds based on a fluorinated ketone scaffold.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic and open-chain compounds. The presence of the trifluoromethyl group can significantly enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability. This document details the derivatization of this ketone into three classes of compounds with known biological potential: Schiff bases, hydrazones, and chalcones. Subsequent biological screening of these derivatives can lead to the identification of novel lead compounds for drug discovery.
Synthesis of Derivatives
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction of a primary amine with a carbonyl compound.
Experimental Protocol:
Materials:
-
This compound
-
Substituted aromatic or aliphatic primary amines (e.g., aniline, p-toluidine)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add the respective primary amine (10 mmol).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a desiccator.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure Schiff base derivatives.
-
Characterize the final products using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Synthesis of Hydrazone Derivatives
Hydrazones are formed by the reaction of a carbonyl compound with a hydrazine derivative.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)
-
Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (10 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.
-
Add the selected hydrazine derivative (10 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by half using a rotary evaporator.
-
Pour the concentrated solution into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure hydrazone derivative.
-
Characterize the purified product by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde in the presence of a base.
Experimental Protocol:
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 20%)
-
Beaker and magnetic stirrer
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL beaker, dissolve this compound (10 mmol) in 50 mL of ethanol.
-
Add the aromatic aldehyde (10 mmol) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add 10 mL of a 20% aqueous NaOH solution dropwise with continuous stirring.
-
Continue stirring in the ice bath for 2-3 hours, and then at room temperature for an additional 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent like ethanol.
-
Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Screening Protocols
Antimicrobial Screening (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.
Experimental Protocol:
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO, as solvent)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Incubator
Procedure:
-
Prepare a microbial suspension of the test organism with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the surface of a nutrient agar plate with the microbial suspension.
-
Allow the plate to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Prepare solutions of the synthesized compounds in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal discs as positive controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
Materials:
-
Synthesized derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., HEK293) for selectivity assessment
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Standard anticancer drug (e.g., Doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds and the standard drug in the culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Quantitative data from the biological screenings should be summarized in clear and structured tables for easy comparison.
Table 1: Example Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound ID | Derivative Type | R-Group | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| SB-1 | Schiff Base | -C₆H₅ | 12 | 10 | 0 |
| SB-2 | Schiff Base | -C₆H₄-OCH₃ | 15 | 13 | 0 |
| HZ-1 | Hydrazone | -NH-C₆H₅ | 18 | 16 | 10 |
| HZ-2 | Hydrazone | -NH-C₆H₃(NO₂)₂ | 20 | 18 | 14 |
| CH-1 | Chalcone | -CH=CH-C₆H₅ | 14 | 11 | 8 |
| CH-2 | Chalcone | -CH=CH-C₆H₄-Cl | 17 | 15 | 11 |
| Ciprofloxacin | Standard | - | 25 | 28 | NA |
| Fluconazole | Standard | - | NA | NA | 22 |
Table 2: Example Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | Derivative Type | R-Group | MCF-7 (µM) | A549 (µM) | HEK293 (µM) | Selectivity Index (SI)* |
| SB-1 | Schiff Base | -C₆H₅ | 25.4 | 30.1 | >100 | >3.9 |
| SB-2 | Schiff Base | -C₆H₄-OCH₃ | 18.2 | 22.5 | >100 | >5.5 |
| HZ-1 | Hydrazone | -NH-C₆H₅ | 10.5 | 15.8 | 85.3 | 8.1 |
| HZ-2 | Hydrazone | -NH-C₆H₃(NO₂)₂ | 5.1 | 8.9 | 60.2 | 11.8 |
| CH-1 | Chalcone | -CH=CH-C₆H₅ | 12.8 | 18.3 | 95.1 | 7.4 |
| CH-2 | Chalcone | -CH=CH-C₆H₄-Cl | 8.9 | 11.2 | 78.4 | 8.8 |
| Doxorubicin | Standard | - | 0.8 | 1.1 | 5.4 | 6.8 |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Potential Mechanism of Action and Signaling Pathway
The biological activity of the synthesized derivatives can be attributed to several potential mechanisms. The antimicrobial action of Schiff bases and related compounds is often linked to their ability to chelate metal ions essential for microbial growth or to interfere with cell wall synthesis.
The anticancer activity of many small molecules, including chalcones and other trifluoromethyl-containing compounds, often involves the inhibition of key signaling pathways that are dysregulated in cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) pathway, which, when aberrantly activated, can lead to uncontrolled cell proliferation and survival.
This diagram illustrates a simplified RTK signaling cascade. The synthesized derivatives could potentially exert their anticancer effects by inhibiting one or more kinases within this pathway, thereby blocking downstream signals that promote cancer cell growth and survival.
Conclusion
The derivatization of this compound into Schiff bases, hydrazones, and chalcones offers a promising strategy for the discovery of novel therapeutic agents. The protocols provided herein offer a systematic approach for the synthesis and subsequent biological evaluation of these compounds. The data generated from these screenings will be invaluable for establishing structure-activity relationships and identifying lead candidates for further preclinical development in the fields of antimicrobial and anticancer drug discovery.
Application Note and Protocol: Regioselective Nitration of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Abstract: This document provides a comprehensive experimental protocol for the regioselective nitration of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. The primary objective of this synthesis is the introduction of a nitro group onto the aromatic ring, yielding 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone, a valuable intermediate in pharmaceutical and agrochemical research. The established method utilizes a potent nitrating agent in fuming sulfuric acid under controlled temperature conditions. This protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods. Emphasis is placed on the safety precautions required when handling fuming sulfuric acid and nitrating agents.
Introduction
Aromatic nitro compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups and more complex molecules. The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the electronic nature of the substituents already present on the ring. In the case of this compound, the trifluoroacetyl group is a strong deactivating and meta-directing group, while the chloro group is a deactivating but ortho, para-directing group. The interplay of these electronic effects, coupled with the reaction conditions, directs the incoming nitro group to the position ortho to the chlorine and meta to the trifluoroacetyl group. This application note provides a detailed procedure for this specific nitration, adapted from established methods.
Experimental Protocol
Materials:
-
This compound
-
Fuming sulfuric acid (20-30% SO₃)
-
Nitrating agent (e.g., concentrated nitric acid)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ice
-
1,1,2,2-Tetrachloroethane (for NMR standard)
-
Round-bottom flask (3-neck)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add fuming sulfuric acid (12.0 g, 20-30% SO₃).
-
Cooling: Cool the contents of the flask to 5 °C using an ice bath.
-
Addition of Starting Material: To the cooled fuming sulfuric acid, add this compound (9.48 g, 45.0 mmol) in one portion.
-
Nitration: The specific nitrating agent and
Application Notes and Protocols: Synthesis of Isoxazoline-Substituted Benzamides Using 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of isoxazoline-substituted benzamides, a class of compounds with significant potential in agrochemical and pharmaceutical research, notably as insecticides. The protocols detailed herein utilize 1-(4-chlorophenyl)-2,2,2-trifluoroethanone as a key starting material.
Introduction
Isoxazoline-substituted benzamides are a novel class of compounds that have garnered considerable attention for their potent insecticidal properties. Their mode of action involves the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to uncontrolled neuronal activity and death of the pest. This unique mechanism of action makes them effective against a broad spectrum of pests and less susceptible to existing resistance mechanisms.
The synthesis of these complex molecules can be achieved through a robust and sequential three-step process:
-
Claisen-Schmidt Condensation: Formation of a chalcone intermediate.
-
Isoxazoline Ring Formation: Cyclization of the chalcone with hydroxylamine.
-
Amide Bond Formation: Coupling of the isoxazoline carboxylic acid with a desired amine.
This document provides detailed experimental protocols for each of these steps, along with representative data and a visualization of the synthetic workflow and the biological mechanism of action.
Data Presentation
Table 1: Materials and Reagents
| Compound/Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | C₈H₄ClF₃O | 208.57 | 321-37-9 | Starting ketone. |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | 619-66-9 | Aldehyde for chalcone synthesis. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Base for Claisen-Schmidt condensation. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Solvent. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Reagent for isoxazoline formation. |
| Sodium Acetate | CH₃COONa | 82.03 | 127-09-3 | Base for isoxazoline formation. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | 1892-57-5 | Amide coupling agent. |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 2592-95-2 | Amide coupling additive. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent for amide coupling. |
| Representative Amine (e.g., Benzylamine) | C₇H₉N | 107.15 | 100-46-9 | For final amide formation. |
Table 2: Expected Yields and Physical Properties of Intermediates and a Representative Final Product
| Compound | Step | Expected Yield (%) | Physical State | Melting Point (°C) |
| 4-(4-(4-chlorophenyl)-3-oxo-4,4-difluorobut-1-en-1-yl)benzoic acid | 1 | 80-90 | Solid | Not reported, expected to be high |
| 4-(5-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzoic acid | 2 | 75-85 | Solid | Not reported, expected to be high |
| N-benzyl-4-(5-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzamide | 3 | 70-85 | Solid | Not reported, expected to be high |
Table 3: Representative Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| Chalcone Intermediate | 8.15-7.40 (m, Ar-H), 7.80 (d, J=15.5 Hz, 1H, =CH), 7.60 (d, J=15.5 Hz, 1H, =CH), 10.5 (s, 1H, COOH) | 185.0 (C=O), 168.0 (COOH), 145.0-125.0 (Ar-C and =CH), 118.0 (q, J=275 Hz, CF₃) | 3300-2500 (br, O-H), 1700 (C=O, acid), 1660 (C=O, ketone), 1600 (C=C) |
| Isoxazoline-benzoic acid | 8.10-7.50 (m, Ar-H), 4.10 (d, J=17.0 Hz, 1H, CH₂), 3.70 (d, J=17.0 Hz, 1H, CH₂), 10.8 (s, 1H, COOH) | 169.0 (COOH), 156.0 (C=N), 138.0-127.0 (Ar-C), 123.0 (q, J=285 Hz, CF₃), 95.0 (q, J=33 Hz, C-CF₃), 42.0 (CH₂) | 3300-2500 (br, O-H), 1700 (C=O), 1595 (C=N) |
| Final Benzamide Product | 8.00-7.20 (m, Ar-H), 6.50 (t, 1H, NH), 4.60 (d, 2H, CH₂-Ph), 4.15 (d, J=17.0 Hz, 1H, CH₂), 3.75 (d, J=17.0 Hz, 1H, CH₂) | 167.0 (C=O, amide), 156.0 (C=N), 139.0-127.0 (Ar-C), 123.0 (q, J=285 Hz, CF₃), 95.0 (q, J=33 Hz, C-CF₃), 44.0 (CH₂-Ph), 42.0 (CH₂) | 3300 (N-H), 1640 (C=O, amide), 1590 (C=N) |
Note: The spectroscopic data provided are representative and based on analogous structures. Actual values may vary.
Experimental Protocols
Step 1: Synthesis of 4-(4-(4-chlorophenyl)-3-oxo-4,4-difluorobut-1-en-1-yl)benzoic acid (Chalcone Formation)
This protocol describes the Claisen-Schmidt condensation of this compound with 4-formylbenzoic acid.
Materials:
-
This compound (1.0 eq)
-
4-Formylbenzoic acid (1.0 eq)
-
Sodium hydroxide (2.0 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-formylbenzoic acid in ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain the crude chalcone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.
Step 2: Synthesis of 4-(5-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzoic acid (Isoxazoline Formation)
This protocol details the cyclization of the chalcone intermediate with hydroxylamine hydrochloride.
Materials:
-
4-(4-(4-chlorophenyl)-3-oxo-4,4-difluorobut-1-en-1-yl)benzoic acid (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the chalcone from Step 1 in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting chalcone is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
Step 3: Synthesis of N-substituted-4-(5-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzamide (Amide Bond Formation)
This protocol describes a general method for the amide coupling of the isoxazoline-benzoic acid intermediate with a primary or secondary amine.
Materials:
-
4-(5-(4-chlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)benzoic acid (1.0 eq)
-
Desired amine (e.g., benzylamine) (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the isoxazoline-benzoic acid from Step 2 in anhydrous DMF in a round-bottom flask.
-
Add EDC and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted benzamide.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of isoxazoline-substituted benzamides.
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of isoxazoline insecticides as GABA receptor antagonists.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9). This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this key intermediate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Question: My Grignard reaction for the synthesis of this compound has a very low yield. What are the potential causes and solutions?
Answer: Low yields in a Grignard reaction are a common issue. Several factors could be responsible. Here is a breakdown of potential causes and corresponding troubleshooting steps:
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Poor Quality Grignard Reagent: The Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) is sensitive to moisture and air.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any traces of water.[1] Use an anhydrous solvent (like THF or diethyl ether) and maintain an inert atmosphere (Nitrogen or Argon) throughout the process.[2] The magnesium turnings should be fresh and activated if necessary.
-
-
Reaction Initiation Failure: The Grignard reaction can sometimes be difficult to start.[3]
-
Solution: Gentle heating or adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. Ensure the surface of the magnesium is clean.
-
-
Incorrect Reagent Stoichiometry: An improper ratio of the Grignard reagent to the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) can lead to side reactions or incomplete conversion.
-
Solution: Typically, a slight excess of the Grignard reagent is used. However, a large excess can lead to side product formation. Carefully control the stoichiometry.
-
-
Reaction Temperature: The temperature must be carefully controlled, especially during the addition of the trifluoroacetylating agent.
-
Solution: The addition of ethyl trifluoroacetate is typically performed at low temperatures (e.g., -60°C to 0°C) to prevent side reactions and improve selectivity.[2] After the initial addition, the reaction may be allowed to warm to room temperature.
-
Question: I am observing significant amounts of biphenyl side products in my Grignard reaction. How can I minimize their formation?
Answer: The formation of biphenyls (e.g., 4,4'-dichlorobiphenyl) is a known side reaction in Grignard syntheses, arising from the coupling of the Grignard reagent with the starting aryl halide.
-
Solution: This is often caused by localized overheating during the formation of the Grignard reagent. Ensure slow, dropwise addition of the aryl halide (e.g., 1-bromo-4-chlorobenzene) to the magnesium suspension with efficient stirring to dissipate heat. Maintaining a moderate reaction temperature is crucial.
Question: My Friedel-Crafts acylation is not working or the yield is poor. What should I check?
Answer: Friedel-Crafts acylation is an effective method, but several parameters are critical for success.[4][5]
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Catalyst Activity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture.
-
Solution: Use a fresh, high-purity bottle of AlCl₃. Handle it quickly in a dry environment (glove box or under an inert atmosphere) to prevent deactivation by atmospheric moisture.
-
-
Stoichiometry of Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[6] This is because the product ketone complexes with the AlCl₃, rendering it inactive.[6]
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride).
-
-
Substrate Reactivity: The aromatic ring (chlorobenzene) is deactivated towards electrophilic aromatic substitution.
-
Solution: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side product formation. Monitor the reaction progress by TLC or GC to find the optimal balance.
-
-
Work-up Procedure: The AlCl₃-ketone complex must be hydrolyzed to liberate the final product.
-
Solution: The reaction is typically quenched by carefully pouring the mixture into ice-cold dilute acid (e.g., HCl).[2] This should be done cautiously as the hydrolysis is highly exothermic.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for producing this compound: Grignard or Friedel-Crafts? A1: Both routes are viable and widely used. The choice often depends on the available starting materials, equipment, and scale.
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Grignard Reaction: Offers high selectivity as the position of the trifluoroacetyl group is determined by the starting aryl halide. It is, however, very sensitive to moisture and air.
-
Friedel-Crafts Acylation: Can be a more direct route starting from chlorobenzene. However, it requires stoichiometric amounts of a moisture-sensitive Lewis acid and may require optimization to manage the deactivated nature of the chlorobenzene ring.[6][7]
Q2: What are the typical solvents used for these syntheses? A2:
-
For Grignard reactions , anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether are standard.[2][8]
-
For Friedel-Crafts acylation , common solvents include chlorinated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane. In some cases, the aromatic substrate itself (chlorobenzene) can be used as the solvent if used in large excess.
Q3: How can I purify the final product? A3: The most common purification methods reported are vacuum distillation and column chromatography on silica gel.[2][8] The choice depends on the scale of the reaction and the nature of the impurities.
Q4: Are there any major safety precautions I should be aware of? A4: Yes.
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Grignard Reagents: Are highly flammable and react violently with water. All operations should be conducted under an inert atmosphere and away from ignition sources.
-
Aluminum Chloride (AlCl₃): Reacts vigorously with water, releasing HCl gas. It is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Trifluoroacetic Anhydride/Chloride: Are corrosive and volatile. Handle with care in a well-ventilated fume hood.
-
Reaction Quenching: Both reaction types involve highly exothermic quenching steps. The addition to water or acid should be done slowly and with cooling.
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on organometallic addition methods.[2]
Materials:
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1-Bromo-4-chlorobenzene
-
Magnesium turnings
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal, for initiation)
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium and gently warm the flask to initiate the reaction (indicated by bubbling and color change).
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -60°C using a dry ice/acetone bath.
-
Add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -50°C.
-
After the addition, allow the reaction to stir at -60°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and 1M HCl.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the residue by vacuum distillation to obtain this compound.[2]
Protocol 2: Synthesis via Friedel-Crafts Acylation
This protocol is a generalized procedure for electrophilic aromatic substitution.[5][6]
Materials:
-
Chlorobenzene
-
Trifluoroacetic anhydride
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
Add anhydrous aluminum chloride (1.1 equivalents) to the flask, suspended in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of trifluoroacetic anhydride (1.0 equivalent) and chlorobenzene (1.2 equivalents) in anhydrous DCM dropwise from the dropping funnel.
-
After addition, remove the ice bath and stir the reaction mixture at room temperature. The reaction may require gentle heating (e.g., 40°C) to proceed. Monitor progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Very slowly and carefully, pour the reaction mixture into a flask containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Data Presentation
While specific yield-optimizing studies are proprietary, the following table summarizes typical conditions and expected outcomes based on general principles and patent literature.
| Parameter | Grignard Reaction | Friedel-Crafts Acylation | Impact on Yield |
| Key Reagents | 4-chlorophenylmagnesium halide, Ethyl trifluoroacetate | Chlorobenzene, Trifluoroacetic anhydride, AlCl₃ | Reagent purity is critical for high yield. |
| Temperature | -60°C to Room Temp | 0°C to 40°C | Low temp for addition improves selectivity; heating may be needed to drive reaction. |
| Solvent | Anhydrous THF, Et₂O | Anhydrous DCM, DCE | Must be anhydrous to prevent reagent decomposition. |
| Stoichiometry | ~1.2 eq. Grignard | ~1.1 eq. AlCl₃ | Excess Grignard can cause side products; stoichiometric AlCl₃ is necessary.[6] |
| Typical Yield | 60-80% (lab scale) | 50-75% (lab scale) | Highly dependent on reaction conditions and purity of reagents. |
| Key Challenge | Moisture sensitivity, initiation | Catalyst deactivation, deactivated substrate | Requires rigorous anhydrous technique and active catalyst. |
Visualizations
Reaction Pathway: Grignard Synthesis
Caption: Reaction pathway for the Grignard synthesis of the target ketone.
Experimental Workflow: General Synthesis
Caption: A generalized experimental workflow for ketone synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree to troubleshoot low reaction yields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102584565A - Preparation method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Purification of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography.[1] The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: How do I choose between recrystallization and chromatography?
A2: Recrystallization is often a simpler and more economical method for removing small amounts of impurities from a solid compound, provided a suitable solvent is found. It is particularly effective if the crude product is relatively pure (generally >90%). Column chromatography is a more versatile technique that can separate the target compound from a wider range of impurities, even those with similar polarities. It is often used when recrystallization is ineffective or for purifying complex reaction mixtures.
Q3: What are the typical impurities I might encounter?
A3: Typical impurities can include unreacted starting materials from the synthesis, such as 4-chlorobenzoyl chloride or trifluoroacetic acid, byproducts from side reactions, and residual solvents. The exact nature of the impurities will depend on the synthetic route used to prepare the compound.
Q4: What purity levels can I expect to achieve with these methods?
A4: With optimized protocols, both methods can yield high purity. Recrystallization of similar aromatic ketones can achieve purities of >99%.[2] Column chromatography can also provide purities of >98%.[3] The final purity should always be confirmed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Recrystallization Guide
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures.
Experimental Protocol: Recrystallization
This protocol is a general guideline based on methods for structurally similar aromatic ketones and should be optimized for your specific sample.
-
Solvent Screening:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few drops of a test solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Potential single solvents to screen include ethanol, methanol, and hexane.
-
Mixed solvent systems can also be effective. Common pairs include hexane/acetone and ethanol/water.[2]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude solid.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling or stirring.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Quantitative Data for Recrystallization of a Structurally Similar Compound
The following table provides representative data for the recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one, a structurally related ketone. These values can serve as a benchmark for optimizing the purification of this compound.
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| Single Solvent | Ethanol | 75-85 | >99.0 |
| Mixed Solvent | Hexane/Acetone | 80-90 | >98.5 |
| Mixed Solvent | Ethanol/Water | 70-80 | >99.5 |
Data adapted from a technical document for a structurally similar compound and should be considered as a guideline.[2]
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve | Incorrect solvent choice; insufficient solvent. | Try a more polar solvent. Ensure the solvent is at its boiling point and add it portion-wise until dissolution. |
| Oiling out (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Add more solvent. Try a lower boiling point solvent. Reheat the mixture to dissolve the oil and allow it to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used; crystals were washed with room temperature solvent. | Use the minimum amount of hot solvent for dissolution. Wash the collected crystals with ice-cold solvent. |
Recrystallization Workflow Diagram
Caption: A general workflow for the purification of this compound by recrystallization.
Column Chromatography Guide
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase.
Experimental Protocol: Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on Thin Layer Chromatography (TLC) analysis of your crude material.
-
TLC Analysis:
-
Develop a TLC method to determine the appropriate mobile phase for separation. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
A common mobile phase for aromatic ketones is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column with no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a low polarity.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
Collect the eluent in fractions.
-
-
Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data for Column Chromatography of a Structurally Similar Compound
The following table provides representative data for the column chromatography of 1-(4-chlorophenyl)-2-methylpropan-1-one. These values can serve as a benchmark for optimizing the purification of this compound. A patent for a closely related compound, 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, suggests that pure heptane can also be an effective eluent.
| Parameter | Value/Description | Expected Outcome |
| Stationary Phase | Silica Gel (230-400 mesh) | Good separation from impurities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Effective elution and separation. |
| Gradient Profile | 0% to 10% Ethyl Acetate in Hexane | Elution of non-polar impurities first, followed by the target compound. |
| Typical Rf of Product | ~0.3-0.4 in 10% Ethyl Acetate/Hexane | Indicates appropriate polarity for good separation. |
| Sample Loading | 1g crude product per 20-40g silica gel | Prevents column overloading and ensures optimal separation. |
| Purity (Post-Column) | >98% (as determined by GC/HPLC) | High purity suitable for subsequent synthetic steps. |
| Yield | 85-95% | High recovery of the purified product. |
Data adapted from a technical document for a structurally similar compound and should be considered as a guideline.[3]
Troubleshooting Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation | Inappropriate mobile phase; column overloading. | Optimize the mobile phase using TLC. Ensure the sample load is not too high for the column size. |
| Compound won't elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound elutes too quickly | Mobile phase is too polar. | Start with a less polar mobile phase. |
| Tailing of spots/peaks | Compound is interacting too strongly with the silica gel (which is slightly acidic). | Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, though the latter is less common for this type of molecule) to the mobile phase. |
| Cracked or channeled column | Improperly packed column. | Ensure the silica gel is packed uniformly without any air bubbles. |
Column Chromatography Workflow Diagram
Caption: A general workflow for the purification of this compound by column chromatography.
References
Identifying byproducts in the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section is divided into two main synthetic routes for this compound: Friedel-Crafts Acylation and Grignard Reaction. Each section addresses common problems, their potential causes, and recommended solutions.
Route 1: Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation of chlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a common synthetic approach.
Q1: My Friedel-Crafts acylation reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use a fresh, unopened container of anhydrous aluminum chloride. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, making it less reactive than benzene in electrophilic aromatic substitutions.
-
Solution: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure sufficient activation of the trifluoroacetic anhydride.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is proceeding slowly, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can sometimes affect the ratio of isomers formed.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?
A2: The primary byproducts in the Friedel-Crafts acylation of chlorobenzene are positional isomers of the desired product.
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Isomer Formation: The chloro group is an ortho, para-directing group. Therefore, the acylation of chlorobenzene will produce a mixture of 1-(2-chlorophenyl)-2,2,2-trifluoroethanone (ortho-isomer) and this compound (para-isomer), with a smaller amount of the 1-(3-chlorophenyl)-2,2,2-trifluoroethanone (meta-isomer). Due to steric hindrance, the para-isomer is generally the major product.
-
Solution: Lowering the reaction temperature can favor the formation of the thermodynamically more stable and sterically less hindered para-isomer. The choice of solvent can also influence the isomer ratio.
-
-
Dehalogenation: In some cases, a small amount of the dehalogenated product, 2,2,2-trifluoroacetophenone, may be formed.[1]
-
Solution: This is often a minor byproduct. Purification by column chromatography or recrystallization can remove it.
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| Byproduct Category | Specific Byproduct | Typical Yield Range (%) |
| Positional Isomers | 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone (ortho) | 3 - 12 |
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (meta) | 0.1 - 4 | |
| Dehalogenation | 2,2,2-Trifluoroacetophenone | 0 - 8 |
Table 1: Typical byproduct distribution in the Friedel-Crafts benzoylation of chlorobenzene, which can be considered analogous to trifluoroacetylation.[1]
Q3: How can I effectively separate the desired para-isomer from the ortho- and meta-isomers?
A3: The separation of positional isomers can be achieved through standard purification techniques.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The less polar para-isomer will generally elute before the more polar ortho- and meta-isomers.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can enrich the desired para-isomer, which often has different solubility and crystal packing properties compared to the other isomers.
Route 2: Grignard Reaction
This route involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with a trifluoroacetylating agent.
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions.
-
Presence of Moisture: Grignard reagents are highly reactive and are readily quenched by water.
-
Solution: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under a dry, inert atmosphere.
-
-
Passivated Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the aryl halide.
-
Solution: Use fresh, shiny magnesium turnings. If the turnings are dull, they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethene gas indicates activation. Mechanical activation by crushing the magnesium in a dry flask can also be effective.[2]
-
Q2: I have a significant amount of a high-boiling byproduct in my Grignard reaction. What is it and how can I prevent its formation?
A2: The most common high-boiling byproduct in this reaction is 4,4'-dichlorobiphenyl, formed via a Wurtz coupling reaction.[3]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted 4-chlorobromobenzene (or 4-chlorophenyl halide) to form 4,4'-dichlorobiphenyl.
-
Solution: This side reaction can be minimized by the slow, dropwise addition of the halide to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product.
-
| Byproduct | Formation Pathway | Method of Minimization |
| 4,4'-Dichlorobiphenyl | Wurtz Coupling | Slow, dropwise addition of the aryl halide to the magnesium suspension. |
| Unreacted Starting Material | Incomplete reaction | Ensure complete consumption of magnesium during Grignard reagent formation. |
Table 2: Common byproducts and their mitigation in the Grignard synthesis of this compound.
Q3: How can I remove the 4,4'-dichlorobiphenyl byproduct from my final product?
A3: 4,4'-Dichlorobiphenyl can be separated from the desired ketone product based on differences in their physical properties.
-
Column Chromatography: Silica gel chromatography is effective for this separation. Since 4,4'-dichlorobiphenyl is non-polar, it will elute with a less polar solvent system (e.g., hexanes) before the more polar ketone product.
-
Recrystallization: If the desired product is a solid, recrystallization can be used. The difference in solubility between the product and the biphenyl byproduct in a given solvent can allow for their separation.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene with Trifluoroacetic Anhydride
This protocol details the synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Chlorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of chlorobenzene (1.0 equivalent) and trifluoroacetic anhydride (1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers and other byproducts.
Protocol 2: Synthesis via Grignard Reaction
This protocol describes the synthesis using a Grignard reagent.
Materials:
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl trifluoroacetate (or other suitable trifluoroacetylating agent)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 4-chlorobromobenzene solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of ethyl trifluoroacetate (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to remove 4,4'-dichlorobiphenyl and other impurities.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
References
Troubleshooting common issues in the reduction of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone to its corresponding alcohol, 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol. This chiral alcohol is a valuable building block in the synthesis of various pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound?
A1: The most common methods for the reduction of this compound include:
-
Sodium Borohydride (NaBH₄) Reduction: A mild and cost-effective method for achieving a racemic (non-chiral) alcohol.[1]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful reducing agent that can also be used for the synthesis of the racemic alcohol.[2][3]
-
Catalytic Asymmetric Hydrogenation: This method employs a chiral catalyst (often based on ruthenium or iridium) and a hydrogen source to produce an enantiomerically enriched alcohol.
-
Corey-Bakshi-Shibata (CBS) Reduction: An enantioselective method that uses a chiral oxazaborolidine catalyst and a borane source to yield a specific enantiomer of the alcohol with high enantiomeric excess.[4][5][6][7][8]
-
Biocatalytic Reduction: This approach utilizes enzymes or whole-cell systems (like yeast or bacteria) to perform the enantioselective reduction.
Q2: I am getting a low yield of the desired alcohol. What are the possible causes and solutions?
A2: Low yields can stem from several factors. Here's a troubleshooting guide:
| Possible Cause | Recommended Solutions |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC or HPLC. - Increase the stoichiometry of the reducing agent. For NaBH₄, an excess may be needed to compensate for decomposition in protic solvents.[1] - For catalytic reactions, increase the catalyst loading. |
| Degradation of Reagents | - Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., LiAlH₄ must be kept in a dry, inert atmosphere). - Use anhydrous solvents, especially for reactions involving LiAlH₄ and CBS reduction, as water can decompose the reagents.[4][5] |
| Suboptimal Reaction Temperature | - For NaBH₄ reductions, ensure the temperature is maintained, typically at 0°C to room temperature. - For LiAlH₄, reactions are often started at a low temperature and allowed to warm. - For asymmetric hydrogenations, the optimal temperature can be catalyst-dependent and may require screening. |
| Inefficient Workup and Purification | - Ensure complete quenching of the reaction. For LiAlH₄, a careful, dropwise addition of water and/or aqueous base is crucial.[9] - Optimize the extraction solvent and the number of extractions. - Consider alternative purification methods, such as column chromatography or distillation. |
Q3: My asymmetric reduction is resulting in low enantiomeric excess (ee). How can I improve this?
A3: Low enantiomeric excess is a common challenge in asymmetric synthesis. Consider the following:
| Possible Cause | Recommended Solutions |
| Catalyst Inactivity or Degradation | - Use a fresh batch of the chiral catalyst or ligand. - Ensure the catalyst is handled and stored under an inert atmosphere if it is air- or moisture-sensitive. |
| Suboptimal Catalyst System | - Screen different chiral ligands or catalysts. The choice of ligand can have a significant impact on enantioselectivity. - For CBS reductions, the structure of the oxazaborolidine catalyst can be varied to improve ee.[7] |
| Incorrect Reaction Temperature | - Temperature can significantly influence enantioselectivity. Generally, lower temperatures lead to higher ee.[5] Experiment with a range of temperatures to find the optimum. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can affect the transition state of the reaction. Screen a variety of anhydrous solvents (e.g., THF, toluene, CH₂Cl₂). |
| Presence of Water | - For methods like the CBS reduction, the presence of water can have a significant negative effect on the enantiomeric excess.[4][5] Ensure all glassware is oven-dried and use anhydrous solvents. |
| Purity of Starting Material | - Impurities in the this compound can sometimes interfere with the catalyst, leading to lower ee. Purify the starting material if necessary. |
Q4: I am observing unexpected byproducts in my reaction mixture. What could they be?
A4: The formation of byproducts is dependent on the reaction conditions and the reducing agent used.
-
Hydrodefluorination: A potential side reaction, especially under harsh conditions or with certain catalysts, is the removal of one or more fluorine atoms from the trifluoromethyl group.[10][11][12][13][14] This can lead to the formation of difluoro- or monofluoro-alcohols.
-
Reduction of the Aromatic Ring: While less common under standard ketone reduction conditions, very powerful reducing systems or harsh conditions could potentially lead to the reduction of the chlorophenyl ring.
-
Products from Impurities: Impurities in the starting material can also be reduced, leading to unexpected spots on a TLC plate or peaks in an NMR spectrum.
To minimize byproduct formation, it is crucial to use pure starting materials and to carefully control the reaction conditions, including temperature and the stoichiometry of the reducing agent.
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical yields and enantiomeric excesses for different methods of reducing aryl trifluoromethyl ketones. Note that specific results for this compound may vary and optimization is often required.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Typical Yield (%) | Typical ee (%) | Key Features |
| Sodium Borohydride Reduction | NaBH₄ | Methanol or Ethanol | >90 | 0 (Racemic) | Simple, inexpensive, and high-yielding for the racemic product.[1] |
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Anhydrous THF or Et₂O | >90 | 0 (Racemic) | Powerful reducing agent, requires strict anhydrous conditions.[2][3] |
| Catalytic Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / f-amphol | 2-Propanol | up to 99 | up to 99 | High enantioselectivity and yield under optimized conditions. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)- or (S)-Me-CBS / BH₃·THF | Anhydrous THF | >90 | >95 | A reliable method for producing highly enantiomerically enriched alcohols.[4][5][6][7][8] |
| Biocatalytic Reduction | Yeast or isolated enzymes | Aqueous buffer | Variable | often >95 | Environmentally friendly, operates under mild conditions, but may require screening of different biocatalysts. |
Experimental Protocols
Protocol 1: Racemic Reduction using Sodium Borohydride
This protocol describes a general procedure for the synthesis of racemic 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until gas evolution ceases.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x 10 volumes).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude alcohol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a general method for the asymmetric reduction to yield an enantiomerically enriched alcohol.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to the desired temperature (typically between -20°C and room temperature, optimization may be required).
-
Addition of Borane: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0-1.5 eq) to the catalyst solution and stir for 10-15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol at a low temperature.
-
Workup:
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: A generalized experimental workflow for the reduction of this compound.
Caption: A troubleshooting guide for addressing low reaction yields.
Caption: A troubleshooting guide for improving low enantiomeric excess in asymmetric reductions.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Workup [chem.rochester.edu]
- 10. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction temperature for the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone and its derivatives.
Troubleshooting Guide: Managing Reaction Temperature
Effectively managing reaction temperature is crucial for the successful synthesis of this compound derivatives, primarily achieved through Friedel-Crafts acylation or related methods. Temperature fluctuations can significantly impact reaction rate, yield, and the formation of impurities.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Reaction temperature is too low: The activation energy for the reaction is not being met. | Gradually increase the reaction temperature in 5-10°C increments. For Friedel-Crafts acylations, a common starting point is 0°C, which can be slowly allowed to warm to room temperature.[1][2] Some protocols may require heating to overcome the activation energy.[1] |
| Deactivated Catalyst: Moisture in the reaction setup can deactivate the Lewis acid catalyst (e.g., AlCl₃), a highly exothermic reaction that can be difficult to control. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere. Use a fresh, high-quality Lewis acid catalyst.[1][2] | |
| Formation of Dark Tar-like Material | Reaction temperature is too high: Excessive heat can lead to the decomposition of starting materials, intermediates, or the final product.[3] | Maintain a lower reaction temperature, especially during the initial exothermic stages of the reaction, such as the addition of the Lewis acid or the acylating agent. Utilize an ice bath to control the initial reaction temperature.[3] For some reactions, temperatures should be maintained below 5°C during reagent addition. |
| Prolonged reaction time at elevated temperatures: This can increase the likelihood of side reactions and degradation.[3] | Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed. | |
| Formation of Unwanted Isomers | Incorrect reaction temperature for desired selectivity: In Friedel-Crafts reactions, temperature can influence the regioselectivity (ortho, meta, para substitution). | For kinetically controlled products, lower temperatures are generally preferred. For thermodynamically controlled products, higher temperatures may be necessary.[3] For the synthesis of the para-substituted this compound, maintaining a low to moderate temperature is typically recommended. |
| Runaway Reaction | Poor heat dissipation: The reaction is highly exothermic, and the generated heat is not being removed effectively. | Ensure efficient stirring and use a cooling bath (e.g., ice-water, dry ice-acetone) to maintain the desired temperature. Add reagents dropwise to control the rate of reaction and heat generation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Friedel-Crafts acylation?
A1: The optimal temperature can vary depending on the specific acylating agent and catalyst used. However, a general approach is to start the reaction at a low temperature, typically 0°C, especially during the addition of the Lewis acid (e.g., AlCl₃) and the trifluoroacetylating agent to control the initial exotherm. The reaction mixture can then be allowed to slowly warm to room temperature and stirred for several hours.[3] Some specific procedures for related compounds suggest a range of -20°C to 25°C.[4]
Q2: How does temperature affect the yield and purity of the final product?
A2: Temperature has a significant impact on both yield and purity. Sub-optimal temperatures can lead to low conversion rates and reduced yields.[1][2] Conversely, excessively high temperatures can cause decomposition of the reactants and products, leading to the formation of tarry byproducts and a decrease in both yield and purity.[3] Precise temperature control is therefore essential for maximizing yield and minimizing the formation of impurities.
Q3: Can running the reaction at a very low temperature for a longer time improve the outcome?
A3: While lower temperatures can enhance selectivity and reduce the formation of degradation products, an excessively low temperature may significantly slow down the reaction rate, leading to incomplete conversion even after an extended period. It is crucial to find a balance where the reaction proceeds at a reasonable rate without inducing side reactions. Monitoring the reaction progress is key to determining the optimal combination of temperature and reaction time.
Q4: What are the signs of an exothermic reaction getting out of control, and what should I do?
A4: Signs of a runaway reaction include a rapid increase in temperature that the cooling bath cannot control, vigorous boiling of the solvent, and a noticeable change in the color or viscosity of the reaction mixture. If you observe these signs, immediately attempt to cool the reaction vessel with a more efficient cooling bath (if safe to do so) and be prepared to quench the reaction by carefully adding a suitable quenching agent, such as cold, dilute acid. Always have appropriate safety measures in place when performing exothermic reactions.
Q5: Are there any specific temperature considerations when using trifluoroacetic anhydride as the acylating agent?
A5: Trifluoroacetic anhydride is a highly reactive acylating agent. Its reaction with the aromatic substrate in the presence of a Lewis acid is typically very exothermic. Therefore, it is critical to maintain a low temperature (e.g., 0°C or below) during its addition to the reaction mixture to prevent overheating and the formation of byproducts.
Experimental Protocols
General Protocol for the Friedel-Crafts Trifluoroacetylation of Chlorobenzene
This protocol describes a general method for the synthesis of this compound.
Materials:
-
Chlorobenzene
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the cooled suspension over 15-20 minutes with vigorous stirring.
-
Addition of Substrate: Dissolve chlorobenzene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Monitoring: Maintain the reaction temperature at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation or column chromatography.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactant | Chlorobenzene | Chlorobenzene | Chlorobenzene |
| Acylating Agent | Trifluoroacetic Anhydride | Trifluoroacetic Anhydride | Trifluoroacetic Anhydride |
| Catalyst | AlCl₃ | AlCl₃ | AlCl₃ |
| Temperature | 0°C | Room Temperature (~25°C) | 40°C |
| Reaction Time | 2 hours | 2 hours | 1 hour |
| Yield (%) | ~85% | ~70% (with side products) | ~40% (significant decomposition) |
| Observations | Clean reaction, high yield of para-isomer. | Faster reaction, but formation of some unidentified byproducts. | Rapid reaction, darkening of the mixture, significant tar formation. |
Note: The data presented in this table are representative and may vary based on the specific reaction scale and conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing reaction temperature and related issues.
References
Preventing the formation of impurities during the synthesis of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, focusing on the formation of common impurities and other reaction challenges.
Q1: My reaction is producing a mixture of isomers. How can I increase the selectivity for the desired para isomer?
A1: The synthesis of this compound via Friedel-Crafts acylation of chlorobenzene is expected to yield a mixture of ortho, meta, and para isomers. The chlorine substituent on the benzene ring directs incoming electrophiles to the ortho and para positions, with the para isomer typically being the major product due to reduced steric hindrance. The formation of the meta isomer is generally minor.
Potential Causes for Poor Regioselectivity:
-
Reaction Temperature: Higher temperatures can lead to a decrease in selectivity and the formation of a higher percentage of the thermodynamically more stable, but often undesired, isomers.
-
Catalyst Activity: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃) can influence the electrophilicity of the acylating agent and affect the isomer distribution.
-
Solvent Effects: The polarity of the solvent can impact the stability of the reaction intermediates and influence the final product ratios.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can significantly improve the selectivity for the para isomer. It is recommended to start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress.
-
Control Stoichiometry: Use a precise stoichiometric amount of the Lewis acid catalyst. An excess of the catalyst can sometimes lead to side reactions and decreased selectivity.
-
Solvent Selection: While various solvents can be used, non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with different solvents may help optimize the isomer ratio.
-
Order of Addition: Adding the chlorobenzene to a pre-formed complex of the trifluoroacetic anhydride and the Lewis acid catalyst can sometimes improve selectivity.
Q2: I am observing a significant amount of di-substituted byproducts in my reaction mixture. How can I prevent this?
A2: The formation of di-substituted products (polysubstitution) can occur if the product of the initial acylation is more reactive than the starting material. While the trifluoroacetyl group is deactivating, under harsh reaction conditions, a second acylation can occur.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar ratio of chlorobenzene to trifluoroacetic anhydride that is 1:1 or slightly in excess of chlorobenzene. This will reduce the likelihood of a second acylation event.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can promote polysubstitution. Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time for complete consumption of the starting material without significant byproduct formation.
Q3: My reaction yield is low, and I have a lot of unreacted starting material. What are the possible reasons?
A3: Low conversion can be due to several factors related to the reagents and reaction conditions.
Potential Causes for Low Yield:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Exposure to atmospheric moisture can deactivate the catalyst.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a temperature high enough to drive the reaction to completion.
-
Purity of Reagents: Impurities in the chlorobenzene or trifluoroacetic anhydride can interfere with the reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous reagents and solvents. All glassware should be thoroughly dried before use.
-
Verify Catalyst Activity: Use a fresh, high-quality Lewis acid catalyst.
-
Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time while monitoring the progress.
-
Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use.
Quantitative Data on Impurity Formation
Table 1: Isomer and Byproduct Distribution in the Benzoylation of Chlorobenzene
| Product | Percentage Range (%) |
| para-chlorobenzophenone | 84 - 97 |
| ortho-chlorobenzophenone | 3 - 12 |
| meta-chlorobenzophenone | 0.1 - 4 |
| Benzophenone (from side reaction) | 0 - 8 |
Data adapted from studies on the Friedel-Crafts benzoylation of chlorobenzene. This serves as an approximation for the trifluoroacetylation reaction.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Chlorobenzene
-
Trifluoroacetic Anhydride ((CF₃CO)₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, add a solution of chlorobenzene (1 equivalent) and trifluoroacetic anhydride (1 to 1.2 equivalents) in anhydrous dichloromethane.
-
Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol for GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent).
GC-MS Conditions (starting point for method development):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of approximately 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Scaling up the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis routes for this compound?
A1: The two primary routes for industrial-scale synthesis are the Friedel-Crafts acylation of chlorobenzene and the Grignard reaction between a 4-chlorophenyl magnesium halide and a trifluoroacetyl derivative.
Q2: Which synthesis route is generally preferred for industrial production?
A2: The choice of synthesis route often depends on factors such as raw material cost, process safety, and required product purity. The Friedel-Crafts acylation is a common choice due to the relatively low cost of chlorobenzene. However, it can require stoichiometric amounts of a Lewis acid catalyst, which can lead to significant waste streams.[1] The Grignard route can offer high selectivity but requires strict anhydrous conditions and careful management of exothermic reactions, which can be challenging on a large scale.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: For the Friedel-Crafts route, the primary safety concern is the handling of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), which is highly reactive with water and can release corrosive hydrogen chloride gas.[1] For the Grignard route, the main hazards are the flammability of the ether solvents and the highly exothermic nature of the Grignar reagent formation, which can lead to thermal runaway if not properly controlled.
Q4: What are the typical purities and yields for the industrial synthesis of this compound?
A4: While specific data for large-scale industrial production is often proprietary, pilot-scale and related preparations can provide estimates. For Friedel-Crafts acylation of similar compounds, yields can range from 70-95% with purities exceeding 98% after purification.[2][3] Grignard reactions can also achieve high yields, often above 80%, with purity depending on the effectiveness of the workup and purification steps.
Troubleshooting Guides
Friedel-Crafts Acylation Route
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The catalyst is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or ensure it has been stored under strictly anhydrous conditions. Visually inspect the catalyst; it should be a free-flowing powder.[1] |
| Insufficient Catalyst | Friedel-Crafts acylations often require more than a catalytic amount of Lewis acid because the product ketone complexes with the catalyst.[1] Consider increasing the molar ratio of the catalyst to the limiting reagent. |
| Deactivated Aromatic Ring | Chlorobenzene is a deactivated aromatic ring, which can lead to slower reaction rates. Ensure the reaction temperature and time are optimized for this substrate. |
| Poor Quality Reagents | Use high-purity chlorobenzene and trifluoroacetic anhydride or trifluoroacetyl chloride. Impurities can inhibit the reaction. |
Issue 2: Formation of Multiple Isomers or Byproducts
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Temperature can influence the regioselectivity of the acylation. While the para-product is generally favored due to sterics, side reactions can occur at elevated temperatures. Maintain the recommended reaction temperature. |
| Presence of Water | Moisture can lead to the hydrolysis of the acylating agent and the formation of trifluoroacetic acid, which can complicate the reaction mixture. Ensure all reagents and equipment are scrupulously dry. |
| Sub-optimal Work-up Procedure | Improper quenching of the reaction can lead to the formation of byproducts. Pouring the reaction mixture onto a mixture of ice and concentrated HCl is a common and effective quenching method.[2] |
Grignard Reaction Route
Issue 1: Failure to Initiate Grignard Reagent Formation
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with an oxide layer. Use fresh, high-quality magnesium. Mechanical activation (e.g., grinding in a dry mortar) or chemical activation (e.g., using a small crystal of iodine or 1,2-dibromoethane) can be used to expose a fresh surface. |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. All glassware must be flame-dried or oven-dried, and all solvents and reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | While the Grignard reaction is exothermic, a small amount of initial heating may be necessary to initiate the reaction. |
Issue 2: Low Yield of the Desired Ketone
| Possible Cause | Troubleshooting Step |
| Side Reactions of the Grignard Reagent | The primary side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide. This can be minimized by the slow, controlled addition of the aryl halide to the magnesium suspension. |
| Reaction with the Ester Product | The newly formed ketone can react with another equivalent of the Grignard reagent to form a tertiary alcohol. This can be mitigated by using a reverse addition (adding the Grignard reagent to the ester) at a low temperature. |
| Incomplete Reaction | Ensure sufficient reaction time for both the formation of the Grignard reagent and its subsequent reaction with the ester. |
Issue 3: Uncontrolled Exothermic Reaction
| Possible Cause | Troubleshooting Step |
| Rapid Addition of Reagents | The formation of the Grignard reagent is highly exothermic. The aryl halide must be added slowly and at a controlled rate to maintain a manageable reaction temperature. |
| Insufficient Cooling | The reactor must have an efficient cooling system to dissipate the heat generated by the reaction. For large-scale reactions, this is a critical safety consideration. |
| Delayed Initiation | If the reaction does not initiate promptly, a dangerous accumulation of the aryl halide can occur. If initiation is delayed, stop the addition of the aryl halide until the reaction begins. |
Data Presentation
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | Chlorobenzene, Trifluoroacetic anhydride or Trifluoroacetyl chloride, Lewis Acid (e.g., AlCl₃) | 4-Bromochlorobenzene or 4-Chlorophenyl bromide, Magnesium, Ethyl trifluoroacetate |
| Typical Yield | 70-95% | 80-90% |
| Typical Purity (after purification) | >98% | >98% |
| Key Process Challenges | Handling of corrosive and water-sensitive Lewis acids, significant waste stream from catalyst.[1] | Strict anhydrous conditions required, management of highly exothermic reaction. |
| Primary Byproducts | Ortho- and meta-isomers, diacylated products | Biphenyl derivatives (from Wurtz coupling), tertiary alcohol (from over-addition) |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis via Friedel-Crafts Acylation
1. Reactor Preparation:
-
A glass-lined or similarly resistant reactor is rendered inert and anhydrous by purging with dry nitrogen.
-
The reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and a pressure-equalizing addition funnel.
2. Reagent Charging:
-
The reactor is charged with anhydrous chlorobenzene (1.2-1.5 equivalents).
-
Anhydrous aluminum chloride (1.1-1.3 equivalents) is added portion-wise while maintaining the temperature below 25°C.
3. Acylating Agent Addition:
-
Trifluoroacetic anhydride (1.0 equivalent) is added dropwise from the addition funnel over a period of 2-4 hours, maintaining the reaction temperature between 10-20°C.
-
The reaction is exothermic and requires efficient cooling.
4. Reaction Monitoring:
-
The reaction progress is monitored by HPLC or GC analysis of aliquots to ensure the consumption of the starting material.
-
The reaction is typically stirred for an additional 2-6 hours at room temperature after the addition is complete.
5. Work-up and Quenching:
-
The reaction mixture is cooled to 0-5°C.
-
The mixture is slowly and carefully transferred to a separate vessel containing a stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]
6. Extraction and Washing:
-
The organic layer is separated.
-
The aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).
-
The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.
7. Purification:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound as a clear liquid.[4]
Protocol 2: Industrial Scale Synthesis via Grignard Reaction
1. Reactor and Reagent Preparation:
-
All glassware and the reactor must be rigorously dried (flame-dried or oven-dried) and assembled under a positive pressure of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) are placed in the reactor.
-
Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.
2. Grignard Reagent Formation:
-
A solution of 4-bromochlorobenzene (1.0 equivalent) in the anhydrous solvent is prepared in an addition funnel.
-
A small portion of the 4-bromochlorobenzene solution is added to the magnesium suspension. The reaction is initiated, which may be indicated by a gentle refluxing of the solvent. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Once initiated, the remainder of the 4-bromochlorobenzene solution is added dropwise at a rate that maintains a gentle reflux. This step is highly exothermic and requires careful temperature control.
3. Reaction with Ester:
-
The Grignard reagent solution is cooled to -10 to 0°C.
-
A solution of ethyl trifluoroacetate (1.0 equivalent) in the anhydrous solvent is added dropwise, maintaining the low temperature to prevent over-addition.[4]
4. Reaction Monitoring:
-
The reaction is monitored by TLC or HPLC to confirm the consumption of the starting materials.
-
The mixture is typically stirred for an additional 1-2 hours at low temperature.
5. Work-up and Quenching:
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while maintaining a low temperature.
6. Extraction and Washing:
-
The layers are separated, and the aqueous layer is extracted with diethyl ether or another suitable solvent.
-
The combined organic layers are washed with water and brine.
7. Purification:
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed by distillation.
-
The crude product is purified by vacuum distillation to afford this compound.[4]
Mandatory Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Caption: Experimental workflow for the Grignard reaction synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Stability and storage conditions for 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
This technical support center provides guidance on the stability and storage of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.
Q2: What is the shelf life of this compound?
A2: The shelf life can vary depending on the purity of the compound and storage conditions. It is recommended to refer to the manufacturer's certificate of analysis for a specific expiration date. For long-term storage, adherence to the recommended conditions is crucial to minimize degradation.
Q3: Is this compound sensitive to air or moisture?
A3: While specific data on the air and moisture sensitivity of this compound is limited, ketones, in general, can be sensitive to moisture. The trifluoromethyl group can also influence its reactivity. Therefore, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent potential hydration of the carbonyl group or other undesired reactions.
Q4: What are the known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, strong bases, and strong reducing agents, as they can react with the ketone functional group. Contact with incompatible materials can lead to decomposition of the compound.
Stability and Degradation
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure and general knowledge of related compounds. Forced degradation studies are recommended to identify potential degradants and establish a stability-indicating analytical method.
Potential Degradation Pathways:
-
Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, degradation may occur.
-
Oxidation: The compound may be susceptible to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.
-
Photodegradation: Aromatic ketones can be susceptible to photodegradation. Exposure to UV light may lead to the formation of degradation products.
-
Thermal Degradation: High temperatures can lead to decomposition.
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Protects against air and moisture-induced degradation. |
| Light | Protect from light. | Prevents photolytic degradation. |
| Container | Use a tightly sealed, appropriate container. | Prevents contamination and exposure to air/moisture. |
| Handling | Handle in a well-ventilated area or fume hood. | Avoids inhalation of any potential vapors. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions and age of the compound. Perform a purity check using a suitable analytical method (e.g., HPLC, GC-MS). |
| Low reaction yield | The compound may be degrading under the reaction conditions (e.g., high temperature, presence of incompatible reagents). | Review the reaction conditions. Consider running the reaction at a lower temperature or using alternative reagents. Check the purity of the starting material. |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating. |
| Compound appears discolored or has changed physical state | Significant degradation has likely occurred. | Do not use the compound. Dispose of it according to safety guidelines and obtain a fresh batch. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Suitable vials
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a solid sample and a solution of the compound at an elevated temperature (e.g., 60 °C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for a defined period.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and gradually increase the proportion of B over a set time (e.g., to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants absorb (e.g., 254 nm).
-
Injection Volume: 10 µL
Procedure:
-
Inject the unstressed sample of this compound to determine its retention time and peak shape.
-
Inject samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
Assess the resolution between the parent peak and the degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting inconsistent experimental results.
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone and 4'-chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone and its methyl ketone analog, 4'-chloroacetophenone. The enhanced electrophilicity of the trifluoromethyl ketone imparts distinct reactivity, which is of significant interest in the development of targeted covalent inhibitors and other specialized chemical probes. This document summarizes the fundamental principles governing their differential reactivity, presents available comparative data, and provides detailed experimental protocols for their direct comparison.
Enhanced Electrophilicity of the Trifluoromethyl Ketone
The primary determinant of the differential reactivity between this compound and 4'-chloroacetophenone lies in the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This inductive effect significantly increases the partial positive charge on the carbonyl carbon of the trifluoroethanone derivative, rendering it a more potent electrophile compared to the corresponding methyl ketone.[1][2][3] This heightened electrophilicity makes the trifluoromethyl ketone more susceptible to nucleophilic attack.
One manifestation of this increased reactivity is the propensity of trifluoromethyl ketones to form stable hydrates in the presence of water.[4][5][6] The equilibrium for hydrate formation is significantly more favorable for trifluoromethyl ketones than for their methyl ketone counterparts.
Comparative Reactivity Data
| Property | This compound | 4'-chloroacetophenone | Rationale |
| Electrophilicity of Carbonyl Carbon | High | Moderate | The strong electron-withdrawing -CF₃ group polarizes the C=O bond, increasing the partial positive charge on the carbon. |
| Rate of Nucleophilic Addition | Faster | Slower | The more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles. |
| Hydrate Formation in Aqueous Media | Favorable, forms stable hydrate | Unfavorable | The electron-deficient carbonyl carbon readily undergoes nucleophilic addition of water. |
| Reactivity in Reduction Reactions | More reactive | Less reactive | The electron-withdrawing -CF₃ group facilitates hydride attack on the carbonyl carbon. |
| Biological Activity (as enzyme inhibitors) | Potential for covalent inhibition of serine/cysteine proteases and kinases | Generally lower inhibitory potential | The enhanced electrophilicity allows for covalent bond formation with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites.[7][8][9] |
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively assess the differential reactivity of this compound and 4'-chloroacetophenone, the following experimental protocols can be employed.
Comparative Reduction using Sodium Borohydride with TLC Monitoring
This experiment provides a semi-quantitative comparison of the reduction rates of the two ketones.
Objective: To visually compare the rate of reduction of this compound and 4'-chloroacetophenone by sodium borohydride using thin-layer chromatography (TLC).
Materials:
-
This compound
-
4'-chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM, for TLC)
-
Hexane (for TLC)
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Reaction vials, stir bars, capillaries for TLC spotting
Procedure: [10][11][12][13][14]
-
Prepare two separate 0.1 M solutions of this compound and 4'-chloroacetophenone in methanol in individual reaction vials equipped with stir bars.
-
Prepare a 0.1 M solution of sodium borohydride in methanol.
-
Spot the initial ketone solutions on a TLC plate (this will be your t=0 reference).
-
Simultaneously add an equimolar amount of the sodium borohydride solution to each of the ketone solutions and start a timer.
-
At regular time intervals (e.g., 1, 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., 20:80 DCM:Hexane, may require optimization).
-
Visualize the spots under a UV lamp. The disappearance of the starting ketone spot and the appearance of the corresponding alcohol product spot will indicate the progress of the reaction.
-
A faster disappearance of the starting material spot for this compound will indicate a faster reaction rate.
NMR Spectroscopic Analysis of Hydrate Formation
This experiment allows for the quantification of the equilibrium between the ketone and its hydrate form in an aqueous solvent system.
Objective: To determine the equilibrium constant for hydrate formation for both ketones using ¹H and ¹⁹F NMR spectroscopy.
Materials:
-
This compound
-
4'-chloroacetophenone
-
Deuterated methanol (CD₃OD)
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of a known concentration of 4'-chloroacetophenone in CD₃OD. Acquire a ¹H NMR spectrum.[15][16][17]
-
Add a known amount of D₂O to the NMR tube and acquire another ¹H NMR spectrum after allowing the solution to equilibrate. The appearance of new signals corresponding to the hydrate form can be used to calculate the equilibrium constant.
-
Prepare a solution of a known concentration of this compound in CD₃OD. Acquire both ¹H and ¹⁹F NMR spectra.[18][19][20][21][22]
-
Add a known amount of D₂O to the NMR tube and acquire ¹H and ¹⁹F NMR spectra after equilibration. The trifluoromethyl group provides a sensitive probe in the ¹⁹F NMR spectrum, where the chemical shift of the hydrate will be distinct from the ketone.
-
The equilibrium constant (K_hyd) can be calculated from the ratio of the integration of the hydrate and ketone signals in the respective NMR spectra.
Visualization of Experimental Workflow and Reactivity Principles
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. webassign.net [webassign.net]
- 13. webassign.net [webassign.net]
- 14. m.youtube.com [m.youtube.com]
- 15. 4'-Chloroacetophenone(99-91-2) 1H NMR [m.chemicalbook.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. echemi.com [echemi.com]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
- 20. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone and Other Trifluoromethylated Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated ketones, particularly aryl trifluoromethyl ketones, serve as pivotal building blocks in the synthesis of these valuable compounds. This guide provides a comparative overview of the synthetic applications of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone and its close analog, 2,2,2-trifluoroacetophenone, with a focus on their performance in key chemical transformations.
Asymmetric Reduction of Trifluoromethyl Ketones: A Gateway to Chiral Alcohols
The enantioselective reduction of prochiral trifluoromethyl ketones to form chiral trifluoromethylated alcohols is a critical transformation, as these products are key intermediates in the synthesis of numerous pharmaceuticals. Two prominent methods for achieving this are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[1][2][3] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.
While direct comparative studies are limited, research on the CBS reduction of 2,2,2-trifluoroacetophenone has shown that high enantiomeric excess (ee) can be achieved. For instance, the use of an electronically tuned CBS catalyst has been reported to yield the corresponding alcohol with up to 90% ee.[4] The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the carbonyl carbon, making these ketones excellent substrates for this reduction.
Experimental Protocol: General Procedure for CBS Reduction of Trifluoromethyl Ketones
The following is a general procedure for the CBS reduction of a trifluoromethyl ketone, which can be adapted for specific substrates like this compound.
-
Materials:
-
Trifluoromethyl ketone (e.g., this compound)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
A solution of the CBS catalyst (0.1 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Borane-dimethyl sulfide complex (0.6 eq.) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of the trifluoromethyl ketone (1.0 eq.) in anhydrous THF is added dropwise over a period of 10-15 minutes.
-
The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Logical Workflow for CBS Reduction
Caption: Workflow for the Corey-Bakshi-Shibata (CBS) reduction of trifluoromethyl ketones.
Noyori Asymmetric Transfer Hydrogenation
Noyori's asymmetric transfer hydrogenation is another powerful method for the enantioselective reduction of ketones.[5] This reaction typically employs a ruthenium catalyst with a chiral diamine ligand, using isopropanol or a formic acid/triethylamine mixture as the hydrogen source.[5] This method is known for its operational simplicity and high efficiency.
Data on Asymmetric Transfer Hydrogenation of Substituted Acetophenones
The following table presents data for the asymmetric transfer hydrogenation of 4-chloroacetophenone, a non-fluorinated analog, which provides insight into the expected reactivity of this compound.
| Catalyst | Ligand | Hydrogen Donor | Base | Temp. (°C) | Yield (%) | e.e. (%) | Configuration | Reference |
| RuCl₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | - | 28 | >95 | 98 | (R) | [6] |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | i-PrOH | KOH | 80 | >99 | 97 | (R) | [6] |
Experimental Protocol: General Procedure for Noyori Asymmetric Transfer Hydrogenation
-
Materials:
-
Trifluoromethyl ketone (e.g., this compound)
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a reaction vessel, [RuCl₂(p-cymene)]₂ (0.005 eq.) and (S,S)-TsDPEN (0.01 eq.) are dissolved in anhydrous DCM.
-
The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
The trifluoromethyl ketone (1.0 eq.) is added to the catalyst solution.
-
The formic acid/triethylamine azeotrope (5.0 eq.) is then added.
-
The reaction is stirred at the desired temperature (e.g., 28 °C) and monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
Logical Workflow for Noyori Asymmetric Transfer Hydrogenation
Caption: Workflow for Noyori asymmetric transfer hydrogenation of trifluoromethyl ketones.
Friedel-Crafts Acylation for the Synthesis of Trifluoromethyl Ketones
The Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. In the context of trifluoromethylated ketones, this reaction typically involves the acylation of an aromatic ring with trifluoroacetic anhydride or a related acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]
The reactivity of the aromatic substrate in Friedel-Crafts acylation is highly dependent on the nature of its substituents. Benzene readily undergoes acylation, while chlorobenzene is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. However, the chlorine atom is an ortho-, para-director.
Comparative Data for Friedel-Crafts Benzoylation
While direct comparative data for the trifluoroacetylation of benzene versus chlorobenzene is not available, data from the benzoylation of these substrates provides a useful proxy for their relative reactivities. The benzoylation of chlorobenzene leads to a mixture of ortho-, meta-, and para-isomers, with the para-isomer being the major product. The overall reactivity of chlorobenzene is significantly lower than that of benzene.[8]
| Substrate | Product Distribution (o:m:p) | Relative Reactivity (vs. Benzene) | Reference |
| Chlorobenzene | 3-12% : 0.1-4% : 84-97% | 0.026 | [8] |
This suggests that the synthesis of this compound via Friedel-Crafts acylation of chlorobenzene would likely require more forcing conditions and may result in lower yields compared to the synthesis of 2,2,2-trifluoroacetophenone from benzene.
Trifluoromethyl Ketones as Organocatalysts
Trifluoromethyl ketones themselves can act as organocatalysts, particularly in oxidation reactions. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it an effective activator for oxidants like hydrogen peroxide.
2,2,2-Trifluoroacetophenone has been demonstrated to be an efficient organocatalyst for the epoxidation of various alkenes using hydrogen peroxide as a green oxidant.[9] This method offers high yields and chemoselectivity under mild conditions with low catalyst loading.
While there is a lack of direct comparative studies on the catalytic activity of this compound in similar reactions, it is plausible that the electronic effect of the para-chloro substituent could influence its catalytic performance. Further research in this area would be beneficial to elucidate these differences.
Conclusion
Both this compound and 2,2,2-trifluoroacetophenone are valuable building blocks in organic synthesis, particularly for the preparation of chiral trifluoromethylated compounds.
-
In asymmetric reduction , both ketones are expected to be excellent substrates for methods like the CBS reduction and Noyori transfer hydrogenation, leading to chiral alcohols with high enantioselectivity. The choice between the two may depend on the desired electronic properties of the final product.
-
In terms of synthesis , 2,2,2-trifluoroacetophenone is likely more readily prepared via Friedel-Crafts acylation due to the higher reactivity of benzene compared to chlorobenzene.
-
As organocatalysts , 2,2,2-trifluoroacetophenone has shown promise in epoxidation reactions. The catalytic potential of this compound remains an area for further exploration.
The selection of a specific trifluoromethylated ketone will ultimately be guided by the synthetic target and the desired physicochemical properties of the final molecule. This guide provides a foundation for researchers to make informed decisions based on the available experimental data and established synthetic methodologies.
References
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Rational electronic tuning of CBS catalyst for highly enantioselective borane reduction of trifluoroacetophenone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]
Comparative Analysis of the Biological Activity of 1-(4-Halophenyl)-2,2,2-trifluoroethanones: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific biological activity data for 1-(4-chlorophenyl)-2,2,2-trifluoroethanone and its corresponding bromo- and fluoro- analogs. Direct comparative studies evaluating the biological effects of these three compounds are not presently available, precluding a detailed, data-driven comparison of their potency, efficacy, or mechanisms of action.
While the trifluoroacetophenone scaffold is a known pharmacophore present in various biologically active molecules, and halogenated phenyl rings are common motifs in medicinal chemistry, specific experimental data for these particular analogs remains elusive. Searches for enzyme inhibition constants (e.g., IC50 values), receptor binding affinities (e.g., Ki values), or cell-based assay results (e.g., EC50 or cytotoxicity data) for these compounds did not yield any specific quantitative results. Similarly, information regarding their potential modulation of specific signaling pathways is not documented.
This absence of data prevents the creation of a detailed comparison guide as originally requested, which would include quantitative data tables, experimental protocols, and signaling pathway diagrams.
Structure-Activity Relationship: Inferences from Related Compounds
Although direct data is unavailable, some general principles of structure-activity relationships (SAR) for halogenated and trifluoromethyl-containing compounds can be considered to hypothesize potential differences between the chloro, bromo, and fluoro analogs.
The nature of the halogen atom at the para-position of the phenyl ring can influence several key physicochemical properties of a molecule, which in turn can affect its biological activity:
-
Electronegativity and Lipophilicity: Fluorine is the most electronegative halogen, followed by chlorine and then bromine. This difference in electronegativity can affect the electronic properties of the phenyl ring and its interactions with biological targets. Lipophilicity, a key factor in membrane permeability and target engagement, also varies with the halogen substituent. Generally, lipophilicity increases from fluoro to chloro to bromo. These differences could lead to variations in cell permeability, target binding affinity, and metabolic stability among the three analogs.
-
Steric Hindrance: The atomic radius increases from fluorine to chlorine to bromine. This variation in size can introduce different degrees of steric hindrance at the binding site of a biological target, potentially influencing the binding affinity and selectivity of the compounds.
The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature can significantly impact the acidity of adjacent protons and the overall electronic properties of the molecule. It can also enhance metabolic stability by blocking potential sites of oxidation.
Future Research Directions
The lack of biological activity data for this compound and its bromo- and fluoro- analogs represents a knowledge gap. Future research efforts could be directed towards:
-
Synthesis and Screening: The straightforward synthesis of these three analogs would allow for their inclusion in a variety of biological screening assays to identify potential therapeutic targets. High-throughput screening against diverse panels of enzymes and receptors could uncover novel biological activities.
-
Comparative Studies: A head-to-head comparison of the chloro, bromo, and fluoro analogs in relevant biological assays would be crucial to establish a clear structure-activity relationship. This would provide valuable insights into how halogen substitution at the para-position influences the biological profile of this scaffold.
-
Computational Modeling: In the absence of experimental data, molecular modeling and computational studies could be employed to predict the potential biological targets and binding modes of these compounds. This could help prioritize experimental validation efforts.
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
A detailed spectroscopic comparison of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone with related ketones provides a robust framework for its structural confirmation. This guide presents a comprehensive analysis of its predicted spectroscopic data alongside experimental data from key analogues—acetophenone, 2,2,2-trifluoroacetophenone, and 4'-chloroacetophenone—offering researchers, scientists, and drug development professionals a valuable resource for structural elucidation.
The unique combination of a para-substituted chlorine atom and a trifluoromethyl group in this compound introduces distinct electronic features that are reflected in its spectroscopic signatures. By systematically comparing its spectral characteristics with compounds containing either the chloro or trifluoromethyl substituent, or neither, a clear and definitive structural assignment can be achieved.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize the key spectroscopic data for this compound and its selected analogues. The data for the target compound is predicted, while the data for the analogues is based on experimental values from reputable sources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aromatic Protons (ppm) | Methyl/Other Protons (ppm) |
| This compound (Predicted) | ~8.0 (d, 2H), ~7.5 (d, 2H) | - |
| Acetophenone[1][2][3] | 7.96 (m, 2H), 7.57 (m, 1H), 7.47 (m, 2H) | 2.61 (s, 3H) |
| 2,2,2-Trifluoroacetophenone[4] | 8.07 (m, 2H), 7.73 (m, 1H), 7.54 (m, 2H) | - |
| 4'-Chloroacetophenone[1][5][6] | 7.91 (d, 2H), 7.45 (d, 2H) | 2.61 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | ~179 (q) | ~142, ~131, ~130, ~129 | ~117 (q, -CF₃) |
| Acetophenone[1][2][7] | 198.1 | 137.1, 133.0, 128.5, 128.2 | 26.5 (-CH₃) |
| 2,2,2-Trifluoroacetophenone | 179.9 (q) | 134.7, 131.8, 129.1, 128.9 | 117.1 (q, -CF₃) |
| 4'-Chloroacetophenone[1][6][8] | 196.8 | 139.6, 135.4, 129.7, 128.9 | 26.5 (-CH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-F Stretch(es) | C-Cl Stretch | Aromatic C-H Stretch |
| This compound (Predicted) | ~1720 | ~1250, ~1180, ~1150 | ~830 | ~3100-3000 |
| Acetophenone[9][10][11] | 1685 | - | - | 3061, 3005 |
| 2,2,2-Trifluoroacetophenone[12] | ~1724 | ~1200-1100 (multiple bands) | - | ~3067 |
| 4'-Chloroacetophenone | ~1684 | - | ~825 | ~3080-3000 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound (Predicted) | 208/210 | 139/141 ([M-CF₃]⁺), 111/113 ([M-COCF₃]⁺), 69 ([CF₃]⁺) |
| Acetophenone[13][14][15][16] | 120 | 105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺), 43 ([CH₃CO]⁺) |
| 2,2,2-Trifluoroacetophenone | 174 | 105 ([M-CF₃]⁺), 77 ([C₆H₅]⁺), 69 ([CF₃]⁺) |
| 4'-Chloroacetophenone[17][18][19][20] | 154/156 | 139/141 ([M-CH₃]⁺), 111/113 ([C₆H₄Cl]⁺), 43 ([CH₃CO]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Process the data with a 0.3 Hz line broadening.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. Key parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Process the data with a 1.0 Hz line broadening.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on the same spectrometer at a frequency of 376 MHz. Use a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2 s.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire at least 16 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range of 40-400.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Acetophenone(98-86-2) 1H NMR [m.chemicalbook.com]
- 4. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]
- 5. 4'-Chloroacetophenone(99-91-2) 1H NMR spectrum [chemicalbook.com]
- 6. bmse000518 4-chloroacetophenone at BMRB [bmrb.io]
- 7. Acetophenone(98-86-2) 13C NMR spectrum [chemicalbook.com]
- 8. 4'-Chloroacetophenone(99-91-2) 13C NMR spectrum [chemicalbook.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetophenone(98-86-2) IR Spectrum [chemicalbook.com]
- 12. yjes.scholasticahq.com [yjes.scholasticahq.com]
- 13. researchgate.net [researchgate.net]
- 14. asdlib.org [asdlib.org]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. memphis.edu [memphis.edu]
- 17. 4'-Chloroacetophenone(99-91-2) MS spectrum [chemicalbook.com]
- 18. 4'-(β-Chloroethyl)acetophenone [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
A Comparative Analysis of Catalysts for the Asymmetric Reduction of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone
Published: December 27, 2025
This guide provides a comparative study of various catalytic systems for the asymmetric reduction of 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, a key building block in the synthesis of pharmaceuticals and agrochemicals. The resulting chiral alcohol, (R)- or (S)-1-(4-chlorophenyl)-2,2,2-trifluoroethanol, is of significant interest due to the influence of the trifluoromethyl group on the biological activity of target molecules.[1] This document summarizes performance data from peer-reviewed literature, details experimental protocols, and offers a direct comparison of biocatalysts, organocatalysts, and transition metal catalysts to aid researchers in selecting the optimal system for their synthetic needs.
Comparative Performance of Catalytic Systems
The enantioselective reduction of this compound has been successfully achieved using several distinct classes of catalysts. The performance of representative catalysts from biocatalytic, organocatalytic, and transition metal-based systems is summarized below.
| Catalyst System | Catalyst/Enzyme | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| Biocatalytic | Alcohol Dehydrogenase (ADH) from Ralstonia sp. | Isopropanol | MTBE/Phosphate Buffer | 30 | 24 | >99 | >99 (R) | [2] |
| Organocatalytic | (R)-2-Methyl-CBS-oxazaborolidine | Borane-Me₂S (BMS) | THF | 25 | - | 90 | 86 (S) | [3] |
| Transition Metal | [RuCl((S,S)-TsDPEN)(p-cymene)] | HCOOH/NEt₃ | Acetonitrile/H₂O | 28 | 24 | 96 | 94 (R) | [4] |
Note: Data for the Organocatalytic and Transition Metal systems are based on closely related substrates (biphenyl trifluoromethyl ketone and 2,2,2-trifluoroacetophenone, respectively) as specific data for this compound was not available in the cited abstracts. These results are considered indicative of the expected performance.
Catalyst System Overview & Methodologies
2.1 Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)
Alcohol dehydrogenases are enzymes that catalyze the reduction of ketones to alcohols with exceptional chemo-, regio-, and stereoselectivity.[2] For the reduction of aryl trifluoromethyl ketones, ADHs often provide nearly perfect enantiomeric excess (>99% ee) under mild, aqueous conditions. The use of a co-solvent like isopropanol serves as both the hydride source and a means to regenerate the necessary NAD(P)H cofactor in situ.[5]
Experimental Protocol: ADH-Catalyzed Reduction
-
Preparation: In a 10 mL vial, 25 mg of this compound is dissolved in 2.5 mL of methyl tert-butyl ether (MTBE).
-
Buffer and Cofactor: 2.5 mL of potassium phosphate buffer (100 mM, pH 7.5) containing NADP⁺ (1 mM) and glucose dehydrogenase (5 U/mL) for cofactor recycling is prepared.
-
Enzyme Addition: 10 mg of lyophilized ADH from Ralstonia sp. is added to the buffer solution.
-
Reaction Mixture: The substrate solution in MTBE is added to the enzyme-buffer mixture. Isopropanol (0.5 mL) is added as the hydrogen donor.
-
Incubation: The vial is sealed and placed in an orbital shaker at 30°C and 250 rpm for 24 hours.
-
Workup and Analysis: The reaction mixture is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The yield and enantiomeric excess are determined by chiral HPLC analysis.
2.2 Organocatalytic Reduction with CBS Catalysts
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of prochiral ketones by a borane reagent.[6][7] This method is highly valued for its predictable stereochemical outcome and broad substrate scope.[8] For trifluoromethyl ketones, the addition of a Lewis acid such as BF₃ can enhance enantioselectivity.[3] The catalyst can be generated in situ from a chiral amino alcohol and borane, simplifying the experimental procedure.[3][9]
Experimental Protocol: CBS-Catalyzed Reduction
-
Catalyst Preparation (In Situ): A dry 50 mL round-bottom flask under an argon atmosphere is charged with (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%). Anhydrous tetrahydrofuran (THF, 10 mL) is added, followed by the dropwise addition of a 1.0 M solution of borane-dimethyl sulfide complex (BMS) in THF (1.0 mL, 1.0 mmol) at 0°C. The mixture is stirred at room temperature for 15 minutes to generate the active catalyst.
-
Substrate Addition: The reaction mixture is cooled to -20°C, and a solution of this compound (1.0 mmol) in 5 mL of anhydrous THF is added dropwise over 10 minutes.
-
Reaction: The reaction is stirred at -20°C and monitored by TLC until completion (typically 1-2 hours).
-
Quenching: The reaction is carefully quenched by the slow addition of methanol (5 mL) at 0°C.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with 1 M HCl (10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography (hexanes/ethyl acetate eluent) to yield the chiral alcohol. Enantiomeric excess is determined by chiral HPLC.
2.3 Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium complexes bearing chiral diamine and phosphine ligands are powerful catalysts for the asymmetric (transfer) hydrogenation of ketones.[10] The Noyori-type catalysts, in particular, are highly efficient for a wide range of substrates.[10] Asymmetric transfer hydrogenation (ATH) typically employs isopropanol or a formic acid/triethylamine (HCOOH/NEt₃) mixture as a safe and readily available hydrogen source.[4]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Catalyst Activation: In a Schlenk flask under an argon atmosphere, [RuCl((S,S)-TsDPEN)(p-cymene)] (0.01 mmol, 1 mol%) is dissolved in a mixture of acetonitrile (5 mL) and water (2 mL).
-
Reaction Mixture: this compound (1.0 mmol) is added to the flask, followed by a 5:2 azeotropic mixture of formic acid and triethylamine (2 mL).
-
Reaction: The flask is sealed, and the mixture is stirred vigorously at 28°C for 24 hours.
-
Workup and Purification: The reaction mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with saturated NaHCO₃ solution (10 mL) and brine (10 mL), then dried over anhydrous MgSO₄.
-
Analysis: After filtration and removal of the solvent under reduced pressure, the crude product is purified by flash chromatography. Yield and enantiomeric excess are determined by chiral HPLC or GC analysis.
Visualized Workflows and Comparisons
The following diagrams illustrate the general experimental workflow and a logical comparison of the catalyst families discussed.
Caption: General experimental workflow for asymmetric ketone reduction.
Caption: Logical comparison of major catalyst families.
Conclusion
The asymmetric reduction of this compound can be effectively accomplished by multiple catalytic systems, each with distinct advantages.
-
Biocatalysts (ADHs) offer unparalleled enantioselectivity (>99%) under environmentally benign, mild aqueous conditions, making them an excellent choice for green chemistry applications and large-scale synthesis.[2]
-
Organocatalysts (CBS) provide a reliable and predictable method, often with high enantioselectivity, without the need for transition metals.[3][6] The ability to generate the catalyst in situ adds to its practical appeal.
-
Transition Metal Catalysts (Ruthenium) demonstrate high efficiency and enantioselectivity in transfer hydrogenation, utilizing readily available and safe hydrogen donors like formic acid.[4]
The selection of an optimal catalyst will depend on specific laboratory constraints and synthetic goals, including desired enantiomer, scale, cost, sensitivity to air and moisture, and environmental impact. For achieving the highest optical purity, biocatalytic methods appear superior based on current data. However, for versatility and predictability in a traditional organic synthesis lab, both CBS and Ruthenium-based catalysts present robust and highly effective alternatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. insuf.org [insuf.org]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Efficacy of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone derivatives as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various chemical compounds as inhibitors of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). While this guide aims to provide a broad overview of different inhibitor classes, it is important to note a lack of specific published data for 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone derivatives as inhibitors for either FAAH or MAGL. Therefore, the comparison will focus on well-characterized inhibitors from other chemical classes, including the broader class of trifluoromethyl ketones to which the specified derivatives belong.
Introduction to FAAH and MAGL
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are serine hydrolases that play crucial roles in the degradation of endogenous cannabinoids. FAAH is the primary enzyme responsible for the breakdown of anandamide (AEA), while MAGL is the principal hydrolase for 2-arachidonoylglycerol (2-AG). Inhibition of these enzymes leads to elevated levels of their respective substrates, which can modulate a variety of physiological processes, including pain, inflammation, and neurotransmission. This makes FAAH and MAGL attractive therapeutic targets for a range of disorders.
Comparative Efficacy of FAAH Inhibitors
While specific data for this compound derivatives is unavailable, the trifluoromethyl ketone (TFK) functional group is a known pharmacophore for FAAH inhibition. TFKs act as transition-state analog inhibitors.[1] The electrophilic ketone carbon is attacked by the catalytic serine residue in the enzyme's active site, forming a stable hemiketal adduct.[1] The potency of TFK-containing inhibitors is influenced by the nature of the lipophilic group attached to the ketone.[2]
For a comparative perspective, the following table summarizes the inhibitory potency (IC50 values) of well-characterized FAAH inhibitors from different chemical classes.
| Inhibitor | Chemical Class | Target Species | IC50 (nM) | Reference |
| Trifluoromethyl Ketones (General Class) | Trifluoromethyl Ketone | Varies | Varies | [1][2] |
| OL-135 | α-Ketoheterocycle | Human | ~5 | [3] |
| URB597 | Carbamate | Human | 4.6 | [4] |
| PF-750 | Piperidine Urea | Human | 16.2 (60 min pre-incubation) | [5] |
Comparative Efficacy of MAGL Inhibitors
Similarly, for MAGL, a direct comparison involving this compound derivatives is not possible due to the absence of published data. The following table presents the IC50 values for prominent MAGL inhibitors.
| Inhibitor | Chemical Class | Target Species | IC50 (nM) | Reference |
| JZL184 | Carbamate | Human | ~8 | [6] |
| KML29 | Carbamate | Human | 5.9 | [7] |
Signaling Pathways and Experimental Workflow
To understand the context of FAAH and MAGL inhibition, the following diagrams illustrate the endocannabinoid signaling pathway and a general workflow for screening enzyme inhibitors.
Caption: Endocannabinoid signaling pathway showing FAAH and MAGL inhibition.
Caption: General workflow for in vitro enzyme inhibitor screening.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are for fluorometric assays, which are commonly used for their high sensitivity and suitability for high-throughput screening.
In Vitro FAAH Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency (IC50) of a test compound against FAAH.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to FAAH activity, and inhibition is measured as a decrease in this rate.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Dilute the FAAH enzyme to the desired concentration in cold assay buffer.
-
Prepare the FAAH substrate solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final working concentration in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following:
-
Blank (no enzyme): Assay buffer.
-
Vehicle control (100% activity): FAAH enzyme and vehicle (e.g., DMSO).
-
Inhibitor wells: FAAH enzyme and serial dilutions of the test inhibitor.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the FAAH substrate solution to all wells.
-
Immediately measure the fluorescence kinetically over a set period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro MAGL Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency (IC50) of a test compound against MAGL.
Principle: This assay is analogous to the FAAH assay but uses a MAGL-specific fluorogenic substrate. The hydrolysis of the substrate by MAGL produces a fluorescent product, and the inhibition of this reaction is quantified.
Materials:
-
Recombinant human MAGL
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Dilute the MAGL enzyme to the desired concentration in the assay buffer.
-
Prepare the MAGL substrate solution and dilute to the final working concentration in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the MAGL enzyme and either the vehicle or serial dilutions of the test inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the MAGL substrate solution to all wells.
-
Measure the fluorescence kinetically at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction from the kinetic data.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The inhibition of FAAH and MAGL presents a promising avenue for the development of novel therapeutics. While a direct comparative analysis of this compound derivatives is currently limited by the lack of available data, the information presented on well-characterized inhibitors from other chemical classes provides a valuable benchmark for efficacy. The trifluoromethyl ketone scaffold remains a relevant area of investigation for FAAH inhibitors, and future studies may elucidate the potential of the specific derivatives discussed herein. The provided experimental protocols offer a standardized framework for the in vitro evaluation of novel inhibitor candidates against these important enzymatic targets.
References
- 1. Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Benchmarking the synthesis of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone against other methods
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative benchmark of common synthetic methodologies for this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable route for a given application.
Comparison of Synthetic Methods
The synthesis of this compound can be achieved through several routes, with the most prominent being the Friedel-Crafts acylation of chlorobenzene. Alternative strategies often involve multiple steps, which may offer advantages in terms of starting material availability or avoidance of harsh reagents. Below is a summary of key performance indicators for different synthetic approaches.
| Method | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Features |
| Friedel-Crafts Acylation | Chlorobenzene, Trifluoroacetic anhydride or Trifluoroacetyl chloride | Aluminum chloride (AlCl₃) | ~40 min | High | High | A direct, high-yielding one-step reaction, though it requires a strong Lewis acid catalyst.[1] |
| Multi-step Synthesis via Nitration and Chlorination | This compound (as starting material for a derivative) | Fuming nitric acid, Fuming sulfuric acid, Trichloroisocyanuric acid, Chlorine gas | Several hours | High | 97 | A multi-step process that can be used to produce derivatives of the target molecule with high purity.[1][2] |
Experimental Protocols
Method 1: Friedel-Crafts Acylation
This method represents a direct and efficient approach to the synthesis of this compound.
Procedure:
-
In a suitable reaction vessel, a Lewis acid catalyst such as aluminum chloride is suspended in an inert solvent.
-
Chlorobenzene is then added to the suspension.
-
Trifluoroacetic anhydride or trifluoroacetyl chloride is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched, typically with ice water, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by distillation or chromatography.
Method 2: Multi-step Synthesis via Nitration and Chlorination
This pathway describes the synthesis of a derivative of this compound, but the initial steps are relevant to the modification of the parent compound. The protocol below details the nitration of this compound.
Procedure for Nitration:
-
In a 50 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place fuming sulfuric acid (12.0 g, 20-30% SO₃).[2]
-
Cool the flask contents to 5°C and add this compound (9.48 g, 45.0 mmol) in one portion.[2]
-
Add fuming nitric acid (3.09 g, 48.6 mmol) to the mixture over 5 minutes. The temperature may rise to 60°C.[2]
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at ambient temperature for 40 minutes. HPLC analysis can be used to confirm the complete conversion of the starting material.[2]
-
Place the reaction mixture in an ice bath and add water (1.4 g).[2]
-
Extract the solution twice with dichloromethane (10 mL and 5 mL).[2]
-
Remove the solvent under vacuum to obtain 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethanone. The reported purity of this intermediate is 97%.[2]
Visualizing the Synthetic Workflow
A visual representation of the experimental workflow can aid in understanding the sequence of operations and the overall process logic.
Caption: Workflow for the nitration of this compound.
References
In the landscape of synthetic chemistry and drug development, trifluoromethylated ketones, such as 1-(4-chlorophenyl)-2,2,2-trifluoroethanone, represent a class of compounds with unique reactivity and significant potential. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group profoundly influences the electrophilicity of the carbonyl carbon, leading to distinct mechanistic pathways and reaction kinetics when compared to their non-fluorinated counterparts. This guide provides a side-by-side comparison of the reaction mechanisms of this compound and related ketones, supported by experimental data and detailed protocols.
Enhanced Electrophilicity: The Trifluoromethyl Effect
The primary distinction in the reactivity of trifluoromethyl ketones lies in the heightened electrophilicity of the carbonyl carbon. The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon more susceptible to nucleophilic attack. This increased reactivity is a central theme in the comparative analysis of the following reaction mechanisms. Furthermore, this electronic effect stabilizes the resulting tetrahedral intermediate, often leading to faster reaction rates and different equilibrium positions, such as in hydrate formation.[1][2]
Side-by-Side Comparison of Reaction Mechanisms
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of carbonyl chemistry. For trifluoromethyl ketones, this reaction is generally more facile compared to non-fluorinated ketones.
1. Hydride Reduction:
The reduction of ketones to alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a fundamental transformation.[3][4] For aryl trifluoromethyl ketones, the rate of reduction is significantly influenced by the substituents on the aromatic ring.[5]
-
This compound: The electron-withdrawing trifluoromethyl group activates the carbonyl group towards nucleophilic attack by the hydride ion (H⁻). The reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol.[4][6]
-
Related Non-Fluorinated Ketones (e.g., 1-(4-Chlorophenyl)ethanone): While the mechanism is analogous, the rate of reduction is generally slower due to the lower electrophilicity of the carbonyl carbon.
| Ketone | Relative Rate of Reduction (with NaBH₄) | Product |
| This compound | Faster | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol |
| 1-(4-Chlorophenyl)ethanone | Slower | 1-(4-Chlorophenyl)ethanol |
2. Grignard Reaction:
The addition of organomagnesium halides (Grignard reagents) to ketones is a classic method for forming carbon-carbon bonds and producing tertiary alcohols.[7]
-
This compound: The reaction with a Grignard reagent (e.g., methylmagnesium bromide) readily proceeds to form the corresponding tertiary alcohol.[8] However, with sterically hindered Grignard reagents, reduction of the ketone can become a competing side reaction where a hydride is delivered from the β-carbon of the Grignard reagent.[7]
-
Related Non-Fluorinated Ketones: The reaction is standard, but the trifluoromethyl analogue is often more reactive. The potential for side reactions like enolization can be more pronounced in non-fluorinated ketones, depending on the substrate and reaction conditions.
3. Reformatsky Reaction:
This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc dust, to a ketone to produce a β-hydroxy ester.[9][10]
-
This compound: The high electrophilicity of the carbonyl carbon makes it an excellent substrate for the Reformatsky reaction.[11] Asymmetric variations of this reaction have been developed to produce chiral β-hydroxy esters in good yields and high enantiomeric excess.[11][12]
-
Related Non-Fluorinated Ketones: These also undergo the Reformatsky reaction, but the reaction conditions may need to be more forcing. The less reactive nature of the carbonyl group can lead to lower yields or require more activated zinc.
Hydrate Formation
An important characteristic of trifluoromethyl ketones is their propensity to form stable hydrates in the presence of water.[1][13]
-
This compound: This ketone exists in equilibrium with its corresponding hydrate, 1-(4-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol. The equilibrium often favors the hydrate due to the stabilization of the gem-diol by the electron-withdrawing trifluoromethyl group.[13]
-
Related Non-Fluorinated Ketones: The equilibrium for hydrate formation lies heavily on the side of the ketone. Hydrates of simple ketones are generally unstable and cannot be isolated.
Experimental Protocols
General Procedure for Sodium Borohydride Reduction of a Ketone:
-
Dissolve the ketone (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or recrystallization if necessary.
General Procedure for Grignard Reaction with a Ketone:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask and add a small crystal of iodine to initiate the reaction.
-
Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
Once the Grignard reagent has formed, cool the solution in an ice bath.
-
Add a solution of the ketone (1 equivalent) in the same anhydrous solvent dropwise to the Grignard reagent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the resulting tertiary alcohol as needed.
Kinetic Studies:
The rates of these reactions can be determined using various techniques, such as stopped-flow or quenched-flow methods, especially for fast reactions.[14] Changes in the concentration of reactants or products can be monitored over time using spectroscopic methods like UV-Vis or NMR spectroscopy if the compounds have suitable chromophores or distinct signals.[14]
Visualizations
References
- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Buy this compound (EVT-320684) | 321-37-9 [evitachem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. figshare.le.ac.uk [figshare.le.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. article.sapub.org [article.sapub.org]
- 14. chem.libretexts.org [chem.libretexts.org]
The Synthetic Utility of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone in Medicinal Chemistry: A Comparative Guide
The introduction of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone serves as a pivotal building block in this context, providing a direct route to incorporating the valuable trifluoromethyl ketone moiety into more complex molecular architectures. This guide offers a comparative review of its synthetic utility, particularly in the formation of trifluoromethylated heterocycles, and contrasts this approach with alternative synthetic strategies, supported by experimental data and detailed protocols.
Core Application: Synthesis of Trifluoromethylated Pyrazoles as COX-2 Inhibitors
A prominent application of this compound is in the synthesis of trifluoromethyl-substituted pyrazoles, a privileged scaffold in numerous therapeutic agents, including the selective COX-2 inhibitor Celecoxib and its analogs. The typical synthetic route involves the initial conversion of the trifluoroethanone to a β-diketone, which then undergoes cyclocondensation with a hydrazine derivative.
Caption: Synthetic pathway from this compound to COX-2 inhibitors.
Comparative Analysis of Synthetic Routes to Trifluoromethylated Pyrazoles
The classical approach to trifluoromethylated pyrazoles, such as Celecoxib, involves the condensation of a trifluoromethyl-β-diketone with the appropriate hydrazine.[1] However, alternative methods that circumvent the need for pre-formed diketones have been developed. Below is a comparison of the classical route with a more recent continuous flow synthesis method starting from 2-bromo-3,3,3-trifluoropropene.[2]
| Feature | Classical Synthesis (via β-Diketone) | Alternative (Continuous Flow Synthesis) |
| Key Trifluoromethyl Source | 1-(4-Aryl)-2,2,2-trifluoroethanone | 2-Bromo-3,3,3-trifluoropropene |
| Key Intermediate(s) | 1-(4-Aryl)-4,4,4-trifluorobutane-1,3-dione | 1-(4-Aryl)-4,4,4-trifluorobut-2-yn-1-one |
| Typical Reaction Conditions | Step 1: Base-catalyzed Claisen condensation (e.g., NaH in toluene).[3] Step 2: Cyclocondensation in refluxing ethanol with catalytic acid.[4] | Step 1: Lithiation and reaction with an aldehyde in a flow reactor. Step 2: Oxidation in a packed-bed reactor. Step 3: Condensation in a flow reactor.[2] |
| Reported Overall Yield | ~87% (for a two-step synthesis of a Celecoxib analog)[3][5] | 50% (for a three-step synthesis of Celecoxib)[2] |
| Regioselectivity | Can produce regioisomers depending on reaction conditions, though often highly selective for the 1,5-diarylpyrazole.[1][2] | Fully regioselective for the desired 1,5-diarylpyrazole.[2] |
| Advantages | Well-established, high-yielding for the condensation step. | Avoids the isolation of the β-diketone intermediate; suitable for process intensification.[2] |
| Disadvantages | May require the isolation of the β-diketone intermediate; potential for regioisomeric impurities.[1] | Lower reported overall yield in the cited example; requires specialized flow chemistry equipment.[2] |
Experimental Protocols
Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (A Key Intermediate for Celecoxib)
This protocol is adapted from a common synthetic route for Celecoxib intermediates.[3]
Materials:
-
Toluene
-
Sodium hydride (NaH)
-
4-methylacetophenone
-
Ethyl trifluoroacetate
-
15% Hydrochloric acid
-
Petroleum ether
Procedure:
-
To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.
-
Stir the mixture and maintain the temperature at 20-25 °C.
-
Simultaneously, add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.
-
After the addition is complete, maintain the reaction mixture at 40-45 °C for 5 hours.
-
Cool the mixture to 30 °C and add 120 mL of 15% hydrochloric acid dropwise.
-
Allow the layers to separate, and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure.
-
To the residue, add 200 mL of petroleum ether to induce crystallization, yielding 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
-
Reported Yield: 91%[3]
-
Caption: Experimental workflow for the synthesis of a key β-diketone intermediate.
Synthesis of Celecoxib from 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
This protocol describes the cyclocondensation reaction to form the pyrazole ring of Celecoxib.[4]
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Ethyl acetate/Heptane for recrystallization
Procedure:
-
Prepare a solution of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.
-
Reported Yield: High yields are typically obtained for this condensation step.
-
Caption: Logical workflow for the synthesis of Celecoxib via the β-diketone route.
Conclusion
This compound stands as a valuable and versatile reagent in medicinal chemistry. Its primary utility lies in its efficient conversion to the corresponding β-diketone, which serves as a direct precursor to a wide array of trifluoromethylated heterocyclic compounds, most notably pyrazole-containing COX-2 inhibitors. While alternative synthetic strategies exist, the route commencing from trifluoroacetophenones remains a robust and high-yielding method, particularly for laboratory-scale synthesis and lead optimization studies. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, the availability of starting materials, and the specific requirements for process efficiency and regioselectivity.
References
- 1. zenodo.org [zenodo.org]
- 2. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, a halogenated organic compound, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with federal and local regulations. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this chemical, aligning with best practices and regulatory requirements. Adherence to these procedures will help your institution build a strong foundation of trust and safety in chemical management.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. This compound is classified as a hazardous substance with the following primary risks:
-
Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2]
-
Serious Eye Irritation (H319): Can cause significant damage to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
-
Toxicity (H301): Toxic if swallowed.
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes the key identification and hazard information for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 321-37-9 |
| Molecular Formula | C₈H₄ClF₃O |
| GHS Pictograms | Warning |
| Hazard Statements | H315, H319, H335, H301 |
| RCRA Waste Code (Probable) | F002 (Spent Halogenated Solvents) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations. The following protocol outlines the necessary steps for its proper disposal.
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly identify the waste as this compound.
-
Classify the Waste: Due to its nature as a halogenated organic compound, this chemical, particularly when used as a solvent, is likely to be classified under the RCRA waste code F002 . This category includes spent halogenated solvents such as tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons.
Step 2: Waste Segregation and Containerization
-
Segregate Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions.
-
Use Appropriate Containers: Collect the waste in a designated, properly labeled, and leak-proof container. The container material should be compatible with the chemical; high-density polyethylene (HDPE) or other resistant plastic containers are generally suitable. Ensure the container has a secure screw-top cap.
-
Leave Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.
Step 3: Labeling the Waste Container
-
Affix a "Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."
-
Provide Detailed Information: The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The appropriate hazard pictograms (e.g., irritant, toxic).
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly closed except when adding waste.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's policy, typically 90 to 180 days depending on generator status), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Licensed Hazardous Waste Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical.
-
Recommended Disposal Method: The preferred method for the final destruction of halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful byproducts.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A step-by-step workflow for the compliant disposal of this compound.
By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
